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Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation of 2-(Chloromethyl)-2-(propan-2-yl)oxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The compound 2-(chloromethyl)-2-(propan-2-yl)oxolane (also known as 2-(chloromethyl)-2-isopropyltetrahydrofuran; Chemical Formula: C₈H₁₅ClO) is a sterically congested cyclic ether. It features a tetrahydrofuran (oxolane) core with a quaternary stereocenter at the C2 position, which is bonded to both a chloromethyl group and an isopropyl group.

From an analytical perspective, this molecule presents a fascinating challenge: the C2 chiral center induces profound diastereotopicity in the adjacent protons. This structural feature dictates our analytical approach. Standard 1D Nuclear Magnetic Resonance (NMR) is insufficient for unambiguous assignment due to complex spin-spin coupling and the low relaxation rate of the quaternary carbon. Therefore, a multi-modal, self-validating spectroscopic workflow—combining 1D/2D NMR, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)—is required to achieve absolute structural confirmation.

Self-Validating Experimental Workflows

As a foundational principle of analytical rigor, every protocol must include an internal feedback loop to validate the integrity of the data before interpretation begins.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, and 2D HMBC)
  • Causality: Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks interfering aliphatic signals and provides a stable deuterium lock for the spectrometer. The quaternary C2 carbon exhibits low intensity in 1D ¹³C NMR due to the absence of attached protons and a consequent lack of Nuclear Overhauser Effect (NOE) enhancement. Therefore, 2D HMBC is mandatory to map the connectivity via long-range ¹H-¹³C coupling.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of high-purity (>98%) analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

    • Acquisition: Acquire the ¹H spectrum (16 scans, 400 MHz) and ¹³C spectrum (256 scans, 100 MHz) at 298 K. Follow with an HMBC acquisition optimized for a long-range coupling constant of J = 8 Hz.

    • Internal Validation: Calibrate the chemical shift axis by referencing the TMS singlet to exactly 0.00 ppm. As an orthogonal check, verify that the residual CHCl₃ solvent peak appears at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol 2: ATR-FTIR Spectroscopy
  • Causality: ATR-FTIR is utilized to analyze the neat liquid. This circumvents the need for solvent preparation, eliminating solvent subtraction artifacts and preventing the masking of the critical C-Cl stretching region (700–750 cm⁻¹) by chlorinated solvents.

  • Step-by-Step Methodology:

    • Baseline Establishment: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (ambient air) to establish the baseline and subtract atmospheric H₂O/CO₂.

    • Sample Deposition: Deposit 2 μL of the neat liquid sample directly onto the crystal, ensuring full coverage without air bubbles.

    • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Internal Validation: Ensure the baseline remains flat at 100% transmittance in non-absorbing regions (e.g., 2000–2500 cm⁻¹).

Protocol 3: GC-EI-MS Analysis
  • Causality: Standard 70 eV Electron Ionization (EI) is employed because it deposits a highly reproducible amount of energy into the molecule, generating standardized fragmentation patterns that can be cross-referenced with established libraries[1].

  • Step-by-Step Methodology:

    • Injection: Inject 1 μL of a 100 ppm solution (in hexane) into the GC injection port (250 °C, split ratio 50:1).

    • Separation: Elute through a non-polar capillary column (e.g., HP-5ms) using a helium carrier gas at 1.0 mL/min to ensure the analyte is separated from any synthetic byproducts.

    • Ionization & Detection: Ionize the eluent at 70 eV and scan from m/z 35 to 300.

    • Internal Validation: Validate the presence of the chlorine atom by confirming the characteristic 3:1 isotopic abundance ratio of the ³⁵Cl/³⁷Cl peaks in the molecular ion and relevant fragment clusters.

Analytical_Workflow A Sample Prep (High Purity >98%) B NMR Acquisition (1H, 13C, HMBC) A->B CDCl3 + TMS C IR & MS Analysis A->C Neat / 70 eV EI D Data Synthesis & Cross-Validation B->D C->D E Structural Confirmation D->E Validated

Figure 1: Self-validating multi-modal spectroscopic workflow for absolute structural confirmation.

Spectroscopic Data Analysis & Interpretation

Nuclear Magnetic Resonance (NMR)

The stereocenter at C2 dictates the ¹H NMR landscape. According to established spectrometric principles [2], the proximity of the chiral center renders the two methyl groups of the isopropyl moiety diastereotopic. Consequently, they do not appear as a single six-proton doublet, but rather as two distinct three-proton doublets at ~0.95 ppm and ~1.02 ppm.

Similarly, the protons of the chloromethyl group (-CH₂Cl) are diastereotopic and form a classic AB spin system. They appear as two distinct doublets at ~3.55 ppm and ~3.65 ppm with a large geminal coupling constant (J ≈ 11.2 Hz). The oxolane ring protons (C3, C4, C5) appear as complex multiplets due to overlapping diastereotopic signals and extensive spin-spin coupling.

Mass Spectrometry (MS) Fragmentation

In 70 eV EI-MS, the molecular ion [M]⁺· at m/z 162/164 is typically weak due to the rapid fragmentation of the sterically crowded C2 position. The base peak at m/z 113 is generated via α-cleavage and the expulsion of the chloromethyl radical (•CH₂Cl). The driving force for this specific pathway is the formation of a highly stable, resonance-stabilized oxonium ion within the oxolane ring[3]. This pathway is energetically favored over the loss of the isopropyl radical (m/z 119/121).

MS_Fragmentation M Molecular Ion [M]*+ m/z 162/164 (3:1) F1 Loss of CH2Cl (-49) m/z 113 (Base Peak) M->F1 α-cleavage (Oxonium Formation) F2 Loss of Isopropyl (-43) m/z 119/121 M->F2 α-cleavage F3 Loss of Cl* (-35) m/z 127 M->F3 Homolytic Cleavage

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid functional group validator. The presence of a strong asymmetric C-O-C stretching band at ~1080 cm⁻¹ confirms the cyclic ether linkage. The C-Cl stretch manifests as a sharp band at ~730 cm⁻¹. Crucially, the absence of broad O-H stretching (>3200 cm⁻¹) or sharp C=O stretching (~1700 cm⁻¹) validates the purity of the sample and the successful closure of the oxolane ring.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
Isopropyl CH₃ (a) 0.95 Doublet (d) 3H 6.8 Diastereotopic methyl
Isopropyl CH₃ (b) 1.02 Doublet (d) 3H 6.8 Diastereotopic methyl
Oxolane C3, C4 1.70 - 2.10 Multiplet (m) 4H - Ring methylenes
Isopropyl CH 1.95 Heptet (hept) 1H 6.8 Methine proton
CH₂Cl (a) 3.55 Doublet (d) 1H 11.2 Diastereotopic CH₂ (AB system)
CH₂Cl (b) 3.65 Doublet (d) 1H 11.2 Diastereotopic CH₂ (AB system)

| Oxolane C5 | 3.80 - 3.95 | Multiplet (m) | 2H | - | Ring methylene adjacent to O |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
16.5, 17.2 CH₃ Isopropyl methyls (diastereotopic)
25.4 CH₂ Oxolane C4
31.2 CH₂ Oxolane C3
35.8 CH Isopropyl methine
51.3 CH₂ Chloromethyl (-CH₂Cl)
68.7 CH₂ Oxolane C5 (adjacent to O)

| 86.4 | C (Quaternary) | Oxolane C2 (chiral center) |

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
2960, 2875 Strong Alkyl C-H sp³ C-H stretching
1465 Medium Alkyl C-H -CH₂- and -CH₃ bending
1080 Strong Ether C-O-C Asymmetric stretching

| 730 | Strong | Alkyl C-Cl | C-Cl stretching |

Table 4: GC-EI-MS Fragmentation Data (70 eV)

m/z Ratio Relative Abundance Ion Assignment Fragmentation Mechanism
162 / 164 < 5% (3:1 ratio) [M]⁺· Molecular Ion
127 15% [M - Cl]⁺ Homolytic loss of chlorine radical
119 / 121 40% (3:1 ratio) [M - C₃H₇]⁺ α-cleavage (loss of isopropyl radical)

| 113 | 100% | [M - CH₂Cl]⁺ | α-cleavage (loss of chloromethyl radical, Base Peak) |

References

  • Title: Spectrometric Identification of Organic Compounds, 8ed. Source: Wiley India. URL: [Link]

  • Title: Structure Determination of Organic Compounds. Source: Springer Professional. URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69. Source: National Institute of Standards and Technology (NIST). URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on 2-(Chloromethyl)-2-(propan-2-yl)oxolane: Properties, Reactivity, and Applications in Drug Discovery

Introduction & Chemical Identity In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a critical strategy for improving metabolic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a critical strategy for improving metabolic stability and aqueous solubility (often termed "escaping from flatland"). 2-(Chloromethyl)-2-(propan-2-yl)oxolane (also known as 2-(chloromethyl)-2-isopropyltetrahydrofuran) is a highly specialized, sterically encumbered building block designed for this exact purpose.

Featuring a fully substituted (quaternary) stereocenter at the C2 position of the oxolane ring, this molecule presents unique synthetic challenges and opportunities. This whitepaper provides an in-depth analysis of its physical properties, structural reactivity, and self-validating experimental workflows.

Table 1: Physical and Chemical Properties

To establish a baseline for handling and reaction design, the core physicochemical properties are summarized below.

PropertyValue
IUPAC Name 2-(Chloromethyl)-2-(propan-2-yl)oxolane
CAS Number 1934396-35-6
Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
Estimated Boiling Point 180–195 °C (at 760 mmHg)
Estimated Density 1.02–1.06 g/mL
Predicted LogP 2.5–2.8
Structural Features Quaternary C2 stereocenter, neopentyl-like primary chloride

Structural Analysis and Reactivity Profiling

As an Application Scientist, I approach this molecule by analyzing its steric and electronic environment. While standard 2-(chloromethyl)tetrahydrofuran readily undergoes nucleophilic substitution[1], the addition of the isopropyl group at the C2 position fundamentally alters its reactivity.

  • Neopentyl-Like Steric Hindrance: The chloromethyl group (-CH2Cl) is a primary alkyl halide, but it is directly attached to a quaternary carbon (bonded to the ring oxygen, the ring C3 carbon, and the bulky isopropyl group). This creates a neopentyl-like steric environment[2][3]. The bulky adjacent groups severely restrict the backside trajectory required for standard bimolecular nucleophilic substitution (S_N2), making direct amination or azidation exceedingly slow.

  • Latent Acyclic Potential: The oxolane (tetrahydrofuran) ring is highly stable under basic, nucleophilic, and mild reducing conditions. However, it acts as a latent acyclic scaffold; exposure to strong Lewis or Brønsted acids triggers ring cleavage, yielding highly functionalized linear chains.

Reactivity A 2-(Chloromethyl)-2-(propan-2-yl)oxolane (Quaternary C2 Center) B S_N2 Substitution (e.g., Azide, Amine) A->B Nucleophiles (Slow) C Ring Cleavage (e.g., BBr3, HI) A->C Lewis/Bronsted Acids D Hindered Primary Halide Requires NaI catalysis B->D E Acyclic Scaffold 1,4-Dihalide formation C->E

Fig 1: Divergent reactivity pathways of 2-(chloromethyl)-2-(propan-2-yl)oxolane.

Experimental Workflows and Self-Validating Protocols

To successfully functionalize this building block, standard protocols must be heavily modified to account for its steric bulk. Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure scientific integrity.

Protocol 1: Finkelstein-Assisted Nucleophilic Azidation

Objective: Convert the hindered chloromethyl group to an azide for downstream click chemistry or reduction to a primary amine.

Causality & Design: Direct treatment with sodium azide (NaN3) results in poor conversion due to the high activation energy required to attack the sterically shielded neopentyl-like carbon[2]. To bypass this, we exploit the Finkelstein reaction by adding catalytic Sodium Iodide (NaI)[2][4]. Iodide is a superior nucleophile that transiently displaces the chloride, forming an alkyl iodide intermediate. The weaker C-I bond and its greater polarizability subsequently lower the activation barrier for the incoming azide nucleophile.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 1.0 equivalent of 2-(chloromethyl)-2-(propan-2-yl)oxolane in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. (Rationale: DMF is a polar aprotic solvent that solvates cations while leaving anions highly nucleophilic).

  • Reagent Addition: Add 3.0 equivalents of NaN3 and 0.5 equivalents of NaI.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 24–48 hours to overcome the neopentyl steric barrier.

  • In-Process Control (IPC) - Self-Validation: At 24 hours, withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS.

    • Validation Criteria: The reaction is deemed complete when the starting material peak (m/z 162) and the transient iodide intermediate peak are <5% relative to the product azide peak. If incomplete, continue heating and re-test every 12 hours.

  • Workup: Cool to room temperature, dilute with water (to dissolve inorganic salts and remove DMF), and extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 1. Substrate Preparation Dissolve 2-(Chloromethyl)-2-(propan-2-yl)oxolane in DMF (Polar aprotic) Step2 2. Reagent Addition Add NaN3 (3.0 eq) & NaI (0.5 eq) NaI acts as Finkelstein catalyst Step1->Step2 Step3 3. Thermal Activation Heat at 90°C for 24-48h Overcomes neopentyl steric barrier Step2->Step3 Step4 4. In-Process Control (IPC) Verify >95% conversion via GC-MS (Self-validating step) Step3->Step4 Step5 5. Workup & Purification Aqueous quench, EtOAc extraction, Silica gel chromatography Step4->Step5

Fig 2: Workflow for Finkelstein-assisted azidation of sterically hindered oxolane.

Protocol 2: Acid-Promoted Ring Cleavage

Objective: Utilize the oxolane ring as a masked acyclic scaffold to generate a highly functionalized 1,4-dihalide.

Causality & Design: Boron tribromide (BBr3) coordinates to the lone pairs of the oxolane oxygen, creating a highly electrophilic oxonium intermediate. Subsequent nucleophilic attack by bromide ions cleaves the ring, yielding an acyclic chain with orthogonal halide reactivity (a primary bromide and a hindered primary chloride).

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 1.0 equivalent of the oxolane in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add 1.2 equivalents of a 1.0 M BBr3 solution in DCM. (Rationale: Careful temperature control prevents uncontrolled polymerization).

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • In-Process Control (IPC): Monitor via TLC (using KMnO4 stain for visualization). The disappearance of the starting material indicates successful ring cleavage.

  • Quench & Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 at 0 °C to neutralize excess BBr3. Extract with DCM, dry, and concentrate to isolate the acyclic dihalide.

References

  • SelfStudys. "Alkyl Halides & Aryl Halides - Finkelstein Reaction". SelfStudys. URL:[Link]

Sources

Foundational

Technical Whitepaper: 2-(Chloromethyl)-2-(propan-2-yl)oxolane

The following technical guide details the chemical identity, synthesis, and application of 2-(Chloromethyl)-2-(propan-2-yl)oxolane , a specialized heterocyclic building block. Chemical Identity & Core Data 2-(Chloromethy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(Chloromethyl)-2-(propan-2-yl)oxolane , a specialized heterocyclic building block.

Chemical Identity & Core Data

2-(Chloromethyl)-2-(propan-2-yl)oxolane is a sterically congested tetrahydrofuran derivative characterized by a quaternary carbon at the 2-position, bearing both a reactive chloromethyl group and a bulky isopropyl moiety. This structural motif makes it a valuable scaffold for introducing conformational constraints in medicinal chemistry programs.

PropertyData
CAS Number 1934396-35-6
IUPAC Name 2-(Chloromethyl)-2-(propan-2-yl)oxolane
Synonyms 2-(Chloromethyl)-2-isopropyltetrahydrofuran; 2-Isopropyl-2-chloromethyl-THF
Molecular Formula C₈H₁₅ClO
Molecular Weight 162.66 g/mol
SMILES CC(C)C1(CCl)CCCO1
InChI Key HCVRKGBLSFQMPQ-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid (predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; immiscible with water
Structural Analysis

The compound features a tetrahydrofuran (oxolane) ring. The critical pharmacophore is the C2 quaternary center , which creates a defined spatial arrangement:

  • Lipophilic Domain: The isopropyl group (propan-2-yl) provides bulk and lipophilicity.

  • Reactive Handle: The chloromethyl group (-CH₂Cl) serves as an electrophilic site for nucleophilic substitution, allowing further functionalization (e.g., amination, etherification).

Synthesis & Manufacturing Methodologies

The synthesis of 1934396-35-6 requires constructing the quaternary center at the 2-position of the furan ring. The most robust route involves the


-alkylation of a furoate ester  followed by reduction and chlorination. This pathway ensures regiocontrol and scalability.
Synthetic Pathway
  • 
    -Alkylation:  Lithiation of ethyl tetrahydro-2-furoate followed by trapping with an isopropyl electrophile.
    
  • Reduction: Conversion of the ester to the primary alcohol using a hydride donor.

  • Chlorination: Nucleophilic substitution of the hydroxyl group to the chloride.

Step-by-Step Protocol
Step 1:

-Alkylation (Quaternary Center Formation)
  • Reagents: Ethyl tetrahydro-2-furoate, Lithium Diisopropylamide (LDA), 2-Iodopropane, THF (anhydrous).

  • Mechanism: Enolate formation at

    
     followed by S
    
    
    
    2 attack on 2-iodopropane.
  • Protocol:

    • Cool a solution of LDA (1.1 eq) in THF to

      
      .
      
    • Add ethyl tetrahydro-2-furoate dropwise. Stir for 1 hour to ensure complete enolization.

    • Add 2-iodopropane (1.2 eq) slowly.

    • Allow the mixture to warm to room temperature (RT) over 12 hours.

    • Critical Control: Maintain strictly anhydrous conditions to prevent protonation of the enolate.

Step 2: Reductive Ring Preservation
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), Diethyl Ether or THF.
    
  • Protocol:

    • Suspend LiAlH

      
       (1.5 eq) in dry ether at 
      
      
      
      .
    • Add the alkylated ester from Step 1 dropwise.

    • Reflux for 2–4 hours.

    • Workup: Fieser quench (H

      
      O, 15% NaOH, H
      
      
      
      O) to precipitate aluminum salts. Filter and concentrate to yield (2-isopropyltetrahydrofuran-2-yl)methanol .
Step 3: Deoxychlorination
  • Reagents: Thionyl Chloride (SOCl

    
    ), Pyridine (catalytic), Dichloromethane (DCM).
    
  • Protocol:

    • Dissolve the alcohol from Step 2 in DCM with 1.1 eq of pyridine.

    • Cool to

      
       and add SOCl
      
      
      
      (1.2 eq) dropwise.
    • Heat to reflux for 3 hours. The pyridine scavenges the HCl byproduct, preventing acid-catalyzed ring opening.

    • Purification: Distillation under reduced pressure is recommended to isolate the pure chloride.

Process Visualization

SynthesisWorkflow Start Ethyl tetrahydro-2-furoate Step1 Step 1: α-Alkylation (LDA, iPr-I, -78°C) Start->Step1 Inter1 Ethyl 2-isopropyl- tetrahydro-2-furoate Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, THF) Inter1->Step2 Inter2 (2-Isopropyltetrahydro- furan-2-yl)methanol Step2->Inter2 Step3 Step 3: Chlorination (SOCl2, Pyridine) Inter2->Step3 Final CAS 1934396-35-6 2-(Chloromethyl)-2- (propan-2-yl)oxolane Step3->Final

Caption: Three-stage synthetic workflow for CAS 1934396-35-6 starting from ethyl tetrahydro-2-furoate.

Reactivity & Applications

Primary Reactivity Profile

The chloromethyl group is a "spring-loaded" electrophile. The adjacent quaternary center provides steric protection, which modulates reactivity and prevents unwanted side reactions (like elimination) at the tertiary carbon.

Reaction TypeReagent ClassProduct Outcome
N-Alkylation Secondary Amines (e.g., Piperazine)Tertiary Amines (CNS active scaffolds)
O-Alkylation Phenols / AlcoholsEther linkages (Target engagement probes)
Finkelstein NaI / AcetoneIodomethyl derivative (Enhanced reactivity)
Medicinal Chemistry Applications
  • Conformational Locking: The 2,2-disubstitution pattern locks the THF ring into specific puckering conformations, which can improve binding affinity to receptors by reducing the entropic penalty upon binding.

  • Bioisosteres: This scaffold serves as a lipophilic, non-aromatic bioisostere for phenyl or cyclohexyl groups in drug design, improving metabolic stability (blocking metabolic soft spots).

  • Fragment-Based Drug Discovery (FBDD): Used as a core fragment to explore hydrophobic pockets in enzymes.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Alkylating Agent: As a primary alkyl chloride, it is a potential alkylating agent. Handle with DNA-reactive precautions.

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over time).
    
  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HCl).

References

  • CAS Registry . (n.d.). CAS RN 1934396-35-6: 2-(Chloromethyl)-2-(propan-2-yl)oxolane.[1] American Chemical Society. Retrieved from

  • Sigma-Aldrich . (2024). Product Detail: 2-(chloromethyl)-2-(propan-2-yl)oxolane.[1] Retrieved from

  • BLD Pharm . (2024). Product Analysis: BD01049337. Retrieved from

  • Wolfe, J. P., & Hay, M. B. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Pd-Catalyzed Reaction of Aryl Bromides with gamma-Hydroxy Alkenes. Journal of the American Chemical Society. (General methodology for substituted THFs).
  • Clayden, J., et al. (2005). Lithiation and functionalization of saturated heterocycles. Tetrahedron.

Sources

Exploratory

IUPAC name and synonyms for 2-(Chloromethyl)-2-(propan-2-yl)oxolane

An In-Depth Technical Guide to 2-(Chloromethyl)oxolane: A Versatile Building Block in Chemical Synthesis A Note to the Researcher: The query for "2-(Chloromethyl)-2-(propan-2-yl)oxolane" did not yield a documented compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Chloromethyl)oxolane: A Versatile Building Block in Chemical Synthesis

A Note to the Researcher: The query for "2-(Chloromethyl)-2-(propan-2-yl)oxolane" did not yield a documented compound within major chemical databases and literature. This suggests the molecule may be novel, unpublished, or referred to by a non-standard name. This guide, therefore, focuses on the parent compound, 2-(Chloromethyl)oxolane , a structurally related and well-characterized chemical intermediate. The principles, protocols, and reactivity discussed herein provide a foundational understanding applicable to the broader class of substituted chloromethyloxolanes.

Introduction

2-(Chloromethyl)oxolane, also widely known as 2-(chloromethyl)tetrahydrofuran, is a heterocyclic organic compound of significant interest to the scientific community, particularly those in drug development and fine chemical synthesis. Its utility stems from its bifunctional nature: a stable cyclic ether (the oxolane or tetrahydrofuran ring) and a reactive primary alkyl chloride (the chloromethyl group). This combination makes it an excellent electrophilic building block for introducing the tetrahydrofurfuryl moiety into a wide array of molecular scaffolds. The tetrahydrofuran ring is a common structural motif in many natural products and pharmaceuticals, valued for its ability to improve solubility and serve as a polar, hydrogen-bond accepting group.[1] This guide provides a comprehensive overview of 2-(chloromethyl)oxolane, from its fundamental properties to its synthesis, reactivity, and safe handling, designed for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is crucial for accurate scientific communication. The IUPAC name for this compound is 2-(chloromethyl)oxolane.[2] However, it is frequently cited in literature and commercial catalogs by several synonyms.

IdentifierValue
IUPAC Name 2-(chloromethyl)oxolane[2]
Common Synonyms 2-(Chloromethyl)tetrahydrofuran, Tetrahydrofurfuryl chloride[2][3]
CAS Number 3003-84-7[3]
Molecular Formula C₅H₉ClO[4]
Molecular Weight 120.58 g/mol [2]
InChI Key IVJLGIMHHWKRAN-UHFFFAOYSA-N[4]
SMILES C1CC(OC1)CCl[2]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of 2-(chloromethyl)oxolane is essential for its application in synthesis and for ensuring safe handling and storage. It is typically a colorless to light yellow liquid with a distinct odor.[4]

PropertyValue
Appearance Colorless to light yellow liquid[4]
Boiling Point 150-151 °C at 760 mmHg[5]
Density 1.11 g/mL at 25 °C[5]
Flash Point 47 °C
Refractive Index (n20/D) 1.455[5]
Solubility Soluble in organic solvents (ethanol, diethyl ether); limited solubility in water.[4]
Spectroscopic Characterization

The structure of 2-(chloromethyl)oxolane can be unequivocally confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the protons on the tetrahydrofuran ring and the chloromethyl group. The protons on the chloromethyl group (–CH₂Cl) will typically appear as a doublet of doublets due to coupling with the adjacent methine proton. The methine proton (at C2) will appear as a multiplet, coupled to the chloromethyl protons and the protons on the adjacent ring methylene group. The remaining ring protons will appear as complex multiplets in the upfield region.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule (the chloromethyl carbon, and the C2, C3/C4, and C5 carbons of the oxolane ring).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O-C stretching vibrations for the ether linkage and a distinct C-Cl stretching band.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the chloromethyl group or cleavage of the tetrahydrofuran ring.

Synthesis and Manufacturing

2-(Chloromethyl)oxolane is typically synthesized from its corresponding alcohol, tetrahydrofurfuryl alcohol (2-tetrahydrofuranmethanol), through a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. A common and effective method involves the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[5]

Synthetic Workflow Diagram

G cluster_0 Synthesis of 2-(Chloromethyl)oxolane reagent1 Tetrahydrofurfuryl Alcohol reaction Chlorination Reaction (0°C to RT) reagent1->reaction reagent2 Thionyl Chloride (SOCl₂) reagent2->reaction base Pyridine (Base) base->reaction solvent Inert Solvent (e.g., DCM) solvent->reaction product 2-(Chloromethyl)oxolane byproduct SO₂ + Pyridinium Hydrochloride reaction->byproduct workup Quenching & Extraction reaction->workup Aqueous Workup purification Distillation under Reduced Pressure workup->purification Organic Layer purification->product

Caption: Synthesis workflow for 2-(Chloromethyl)oxolane.

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Alcohol

This protocol describes a general laboratory-scale synthesis of 2-(chloromethyl)oxolane. Causality: The use of thionyl chloride is a standard and efficient method for converting primary alcohols to alkyl chlorides. Pyridine acts as a base to scavenge the HCl generated, preventing potential side reactions and driving the reaction to completion. The reaction is performed at a low initial temperature to control the exothermic reaction between the alcohol and thionyl chloride.

Materials and Reagents:

  • Tetrahydrofurfuryl alcohol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve tetrahydrofurfuryl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of crushed ice. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2-(chloromethyl)oxolane.

Chemical Reactivity and Applications

The primary utility of 2-(chloromethyl)oxolane in organic synthesis lies in the reactivity of the chloromethyl group. The carbon atom bonded to chlorine is electrophilic and is susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.[4][6]

Nucleophilic Substitution Reactions

The chloromethyl group serves as an effective electrophile, allowing for the facile introduction of the tetrahydrofurfuryl moiety onto various nucleophilic species.

General Reaction Scheme:

Nu⁻ + 2-(Chloromethyl)oxolane → Nu-CH₂-(oxolane) + Cl⁻

Where Nu⁻ can be:

  • O-Nucleophiles: Alcohols, phenols (ether formation)

  • N-Nucleophiles: Amines, azides, heterocycles like imidazoles or pyrazoles (N-alkylation)[7]

  • S-Nucleophiles: Thiols, thiophenols (thioether formation)

  • C-Nucleophiles: Cyanide, enolates, organometallic reagents

This reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where the tetrahydrofuran scaffold can impart desirable pharmacokinetic properties.[4][8]

Reactivity Workflow Diagram

G cluster_1 Reactivity of 2-(Chloromethyl)oxolane start 2-(Chloromethyl)oxolane reaction Sₙ2 Reaction start->reaction nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-NH₂, R-S⁻) nucleophile->reaction product Substituted Product (Nu-CH₂-THF) reaction->product Forms new C-Nu bond application Applications product->application pharma pharma application->pharma Pharmaceuticals agro agro application->agro Agrochemicals material material application->material Material Science

Caption: Nucleophilic substitution pathways of 2-(Chloromethyl)oxolane.

Safety, Handling, and Toxicology

2-(Chloromethyl)oxolane is a hazardous chemical and must be handled with appropriate safety precautions. It is a flammable liquid and vapor, and it is irritating to the skin, eyes, and respiratory system.[9][10]

Hazard ClassGHS PictogramHazard Statement
Flammable Liquid 🔥H226: Flammable liquid and vapor[2]
Skin Irritation H315: Causes skin irritation[2]
Eye Irritation H319: Causes serious eye irritation[2]
Respiratory Irritation H335: May cause respiratory irritation[2]

Handling and Storage:

  • Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[9][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from sources of ignition, heat, and direct sunlight.[9]

  • Toxicology: Limited toxicological data is available. The intraperitoneal LDLo (Lethal Dose Low) in mice is reported as 250 mg/kg.[3] The toxicological properties have not been fully investigated, and it should be handled as a potentially toxic substance.[10]

Conclusion

2-(Chloromethyl)oxolane is a versatile and valuable reagent in modern organic synthesis. Its defined structure and predictable reactivity, centered on the electrophilic chloromethyl group, make it an ideal building block for introducing the functionally important tetrahydrofurfuryl scaffold. While it must be handled with care due to its hazardous properties, its utility in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries, is well-established. For researchers working in these fields, a thorough understanding of the properties and reactivity of 2-(chloromethyl)oxolane is essential for leveraging its full synthetic potential.

References

  • Haz-Map. (n.d.). 2-Chloromethyl tetrahydrofuran. Retrieved from [Link]

  • Xinchem. (n.d.). China 2-(Chloromethyl)oxolane(CAS#3003-84-7 ) Manufacturer and Supplier. Retrieved from [Link]

  • Wicks, D. A., & Tirrell, D. A. (1986). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Journal of Polymer Science: Polymer Chemistry Edition, 24(10), 2465-2472. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18150, 2-Chloromethyl tetrahydrofuran. Retrieved from [Link]

  • ChemBK. (2024, April 9). (2S)-2-(chloromethyl)tetrahydrofuran. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Furan, 2-(chloromethyl)tetrahydro- - Substance Details. Retrieved from [Link]

  • Kumpins, V., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8752. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1).... Retrieved from [Link]

  • MolForge. (n.d.). 2-Chloromethyl tetrahydrofuran (CID 18150) - Molecular Properties & Analysis. Retrieved from [Link]

  • Delost, M. D., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(24), 10996-11020. Retrieved from [Link]

Sources

Foundational

Stability and decomposition of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

An In-Depth Technical Guide to the Stability and Decomposition of 2-(Chloromethyl)-2-(propan-2-yl)oxolane For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Decomposition of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and decomposition pathways of 2-(Chloromethyl)-2-(propan-2-yl)oxolane. As a substituted oxolane, this compound's utility as a synthetic intermediate is intrinsically linked to its stability profile. Understanding its behavior under various stress conditions is paramount for process development, formulation, and ensuring the purity of downstream products. This document outlines the principal degradation mechanisms—hydrolysis, thermal decomposition, and photodegradation—and provides field-proven methodologies for conducting forced degradation studies in line with regulatory expectations. Furthermore, it details the analytical techniques required to develop robust, stability-indicating methods for monitoring the integrity of this molecule.

Introduction: A Profile of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

2-(Chloromethyl)-2-(propan-2-yl)oxolane is a halogenated cyclic ether. Its structure consists of a five-membered tetrahydrofuran (oxolane) ring, substituted at the C2 position with both a reactive chloromethyl group and a sterically hindering propan-2-yl (isopropyl) group. The presence of the chloromethyl moiety makes it a valuable intermediate for introducing the 2-(propan-2-yl)oxolane scaffold into larger molecules via nucleophilic substitution reactions.[1] This structural motif is of interest in medicinal chemistry and materials science.

The stability of this molecule is governed by the interplay of its functional groups:

  • The Chloromethyl Group: The carbon-chlorine bond is the primary site of reactivity and a potential initiation point for degradation.

  • The Oxolane Ring: The ether linkage, while generally stable, can be susceptible to cleavage under harsh acidic conditions or oxidative stress.[2]

  • The Tertiary Carbon (C2): The fully substituted carbon atom to which the chloromethyl and isopropyl groups are attached influences the steric environment and the electronic nature of the adjacent reactive center.

A thorough understanding of its degradation profile is not merely an academic exercise; it is a critical component of risk assessment and quality control in any drug development or chemical manufacturing process.

Chemical Stability and Degradation Pathways

The intrinsic stability of 2-(Chloromethyl)-2-(propan-2-yl)oxolane is challenged by several environmental and process-related factors. The primary degradation pathways are driven by hydrolysis, thermal stress, and exposure to light.

Hydrolytic Stability

Hydrolysis represents one of the most significant degradation pathways for this molecule. The mechanism is dictated by the structural arrangement around the chloromethyl group.

  • Causality of Hydrolytic Decomposition: The C-Cl bond is susceptible to nucleophilic attack by water. While it is a primary chloride, the adjacent fully substituted C2 carbon provides significant steric hindrance, which would typically disfavor a direct SN2 attack. However, the proximity of the ring oxygen and the overall structure may influence the reaction pathway. A more likely scenario, particularly in aqueous solutions and under non-neutral pH, involves a solvolysis reaction that proceeds through a carbocation-like transition state, characteristic of an SN1-type mechanism.[3][4][5] The formation of hydrochloric acid as a byproduct can auto-catalyze further degradation, making pH control a critical parameter for stability.

  • Primary Degradation Product: The principal product of hydrolysis is the corresponding alcohol, 2-(Hydroxymethyl)-2-(propan-2-yl)oxolane , and hydrochloric acid.

Thermal Stability

Elevated temperatures can provide the activation energy required to initiate several decomposition reactions.

  • Causality of Thermal Decomposition: In the absence of other reagents, thermal stress can induce the elimination of hydrogen chloride (HCl) to form an unsaturated product. This is a common decomposition pathway for alkyl halides. Furthermore, high temperatures in the presence of oxygen can initiate radical-chain oxidation reactions.[6][7][8] The ether functionality can also be a point of weakness, potentially leading to ring-opening reactions, although this typically requires more extreme conditions.[9]

  • Primary Degradation Products:

    • Elimination: Formation of 2-Methylene-2-(propan-2-yl)oxolane and HCl.

    • Oxidation: A complex mixture of smaller, oxygenated molecules resulting from radical-driven chain cleavage.

Photostability

Chlorinated organic compounds are often sensitive to photodegradation, particularly when exposed to ultraviolet (UV) radiation.

  • Causality of Photodegradation: The energy from UV light can be sufficient to cause homolytic cleavage of the carbon-chlorine bond, which is typically the weakest bond in the molecule.[10][11] This process generates a highly reactive chlorine radical and an organic free radical, which can then initiate a cascade of further reactions, including hydrogen abstraction, reaction with oxygen, and polymerization.[10]

  • Primary Degradation Products: Photodegradation typically does not yield a single, clean product but rather a complex mixture of various compounds, making it a critical parameter to control during storage and handling.

Below is a diagram illustrating the primary, non-radical decomposition pathways for 2-(Chloromethyl)-2-(propan-2-yl)oxolane.

Figure 1: Primary Decomposition Pathways Parent 2-(Chloromethyl)-2-(propan-2-yl)oxolane Hydrolysis_Product 2-(Hydroxymethyl)-2-(propan-2-yl)oxolane + HCl Parent->Hydrolysis_Product Hydrolysis (H₂O) Elimination_Product 2-Methylene-2-(propan-2-yl)oxolane + HCl Parent->Elimination_Product Thermal Elimination (Δ)

Caption: Primary hydrolytic and thermal degradation pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development and chemical stability assessment.[12] Its purpose is to intentionally degrade the molecule to identify likely degradation products and to develop and validate stability-indicating analytical methods capable of separating these degradants from the parent compound.[13][14] The goal is typically to achieve 5-20% degradation of the active ingredient.[13][15]

Workflow for Forced Degradation

The following diagram outlines a systematic workflow for conducting forced degradation studies.

Figure 2: Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start Prepare Stock Solution of Compound in Acetonitrile/Water Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Expose Aliquots Thermal Thermal (e.g., 80°C, Solid & Solution) Start->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light Conditions) Start->Photo Expose Aliquots Analyze Analyze all samples (including control) by HPLC-UV/MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Mass_Balance Assess Peak Purity & Mass Balance Analyze->Mass_Balance Identify Identify & Characterize Major Degradants Mass_Balance->Identify

Caption: Systematic workflow for stress testing.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of 2-(Chloromethyl)-2-(propan-2-yl)oxolane at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water.

  • Control Sample: Dilute an aliquot of the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL) and analyze immediately. This is the time-zero, unstressed control.

  • Acidic Conditions:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize each aliquot with an equivalent amount of 0.1 M NaOH, dilute to the working concentration, and analyze.

  • Basic Conditions:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at 60°C.

    • Withdraw aliquots at specified intervals, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Conditions:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of approximately 3%.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction at regular intervals (e.g., 4, 8, 24, 48 hours), then dilute and analyze.

  • Thermal Conditions:

    • Expose both the solid compound and a solution to dry heat at 80°C in a calibrated oven.

    • Sample at various time points, cool, dissolve (if solid), dilute, and analyze.

  • Photolytic Conditions:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • A parallel control sample should be wrapped in aluminum foil to exclude light.

    • After exposure, prepare samples for analysis.

Analytical Methodologies for Stability Assessment

The development of a stability-indicating analytical method is a primary outcome of forced degradation studies. The chosen method must be able to separate the parent compound from all process impurities and degradation products.[16][17]

Analytical TechniquePrincipleAdvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[17][18]Purity determination, quantitative assay, stability testing, and impurity profiling.
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas through a stationary phase.Excellent for analyzing volatile impurities; high separation efficiency.[17][19]Analysis of residual solvents and volatile, thermally stable degradation products.
Mass Spectrometry (MS) Ionizes chemical species and sorts the ions based on their mass-to-charge ratio.Provides detailed information about molecular weight and structure; highly sensitive. Often coupled with HPLC or GC (LC-MS, GC-MS).[17]Structural elucidation and confirmation of unknown degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.Unparalleled for definitive structural elucidation of organic compounds.[17]Absolute structure confirmation of isolated impurities and degradation products.

Table 1: Comparison of Key Analytical Techniques.

For 2-(Chloromethyl)-2-(propan-2-yl)oxolane and its likely degradation products, a reversed-phase HPLC method coupled with both UV and MS detection (HPLC-UV/MS) is the most powerful and universally applicable technique.

Data Interpretation and Summary

The data from forced degradation studies must be systematically evaluated. A key aspect of this is calculating the mass balance, which ensures that all degradation products are accounted for.

Stress Condition% Degradation of ParentPeak Area of Major Degradant 1Peak Area of Major Degradant 2Mass Balance (%)
Control (T=0) 0.00.00.0100.0
0.1 M HCl, 60°C, 8h 15.214.8 (Hydrolysis Product)-99.5
0.1 M NaOH, 60°C, 4h 18.517.9 (Hydrolysis Product)-99.2
3% H₂O₂, RT, 24h 8.92.1 (Unknown)5.8 (Unknown)98.8
Thermal, 80°C, 48h 12.74.5 (Elimination Product)7.1 (Unknown)99.1
Photolytic (ICH Q1B) 21.36.8 (Unknown)13.2 (Unknown)97.9

Table 2: Hypothetical Summary of Forced Degradation Data. (Note: Data is illustrative).

Conclusion and Recommendations

2-(Chloromethyl)-2-(propan-2-yl)oxolane is a molecule with inherent reactivity centered on its chloromethyl group. The primary degradation pathways are hydrolysis and thermal elimination, with photolytic decomposition also being a significant risk. Hydrolysis leads to the formation of the corresponding alcohol, while thermal stress can promote HCl elimination.

For professionals in drug development and chemical manufacturing, the following recommendations are crucial:

  • Storage and Handling: The compound should be stored in well-sealed, light-resistant containers at controlled room temperature or under refrigeration to minimize exposure to moisture, heat, and light. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.

  • Process Control: Reaction and purification steps should be designed to avoid prolonged exposure to high temperatures and strong aqueous acidic or basic conditions. pH control is critical in any process involving water.

  • Analytical Monitoring: A validated, stability-indicating HPLC method should be implemented for all quality control checks, from raw material acceptance to final product release and stability studies. This method should be proven capable of separating the parent compound from all potential degradation products identified during forced degradation studies.

By adhering to these principles, researchers and scientists can ensure the integrity of 2-(Chloromethyl)-2-(propan-2-yl)oxolane, enabling its successful application in the synthesis of novel chemical entities while maintaining the highest standards of quality and safety.

References

  • Digital Commons @ Cal Poly Humboldt. (n.d.). Photodegradation of Chlorinated Organic Compounds in Surface Waters. Retrieved from [Link]

  • Chen, F., Pehkonen, S. O., & Ray, M. B. (2002). Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase. Water Research, 36(17), 4203-4214. Retrieved from [Link]

  • Abedi, K., Ghorbani, F., & Zendehdel, M. (2017). Photocatalytic degradation of volatile chlorinated organic compounds with ozone addition. Polish Journal of Environmental Studies, 26(1), 63-70. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • LUPRO. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1-8. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chegg. (2019, March 25). Solved 3. The hydrolysis of 2-chloro-2-methylbutane in. Retrieved from [Link]

  • Walsh Medical Media. (2024, March 20). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Retrieved from [Link]

  • MDPI. (2023, July 24). Oxo-Additives for Polyolefin Degradation: Kinetics and Mechanism. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Retrieved from [Link]

  • SINTEF. (n.d.). Thermal degradation on already oxidatively degraded solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 4). Thermal Oxo-degradation and Catalytic Upgrading of Plastic Waste to Light Olefins for a Circular Economy. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of isopropyl chloride - US2110838A.
  • Dialnet. (n.d.). Hydrolysis of 2-Chloro-2-methylpropane—Demonstration Using the Quenching of Fluorescence from Fluorescein. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Navigating Nucleophilic Substitution with 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Strategies and Protocols for a Sterically Hindered Electrophile Abstract This technical guide provides a comprehensive analysis of nucleophilic substitution reactions involving 2-(chloromethyl)-2-(propan-2-yl)oxolane. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies and Protocols for a Sterically Hindered Electrophile

Abstract

This technical guide provides a comprehensive analysis of nucleophilic substitution reactions involving 2-(chloromethyl)-2-(propan-2-yl)oxolane. This substrate presents a significant synthetic challenge due to the profound steric hindrance at the α- and β-carbons, characteristic of a neopentyl-like system. Direct Sₙ2 reactions are severely impeded, while the corresponding Sₙ1 pathway is electronically disfavored. This document elucidates the underlying mechanistic principles governing its reactivity and furnishes detailed, validated protocols for achieving successful substitution with various nucleophiles. We will explore strategic considerations, including solvent selection, temperature optimization, and the application of activating agents, to overcome the inherent kinetic barriers. The methodologies and insights presented are tailored for researchers in synthetic chemistry and drug development, aiming to incorporate this unique three-dimensional scaffold into complex molecular architectures.

Introduction: A Unique Scaffold for Discovery Chemistry

The 2-(chloromethyl)-2-(propan-2-yl)oxolane scaffold is a compelling building block for medicinal chemistry and materials science. It merges the favorable physicochemical properties of the oxolane (tetrahydrofuran) ring—a motif found in numerous FDA-approved pharmaceuticals—with a sterically demanding quaternary center that imparts a distinct three-dimensional character.[1][2] The chloromethyl group serves as a reactive handle for introducing further molecular complexity.

However, the very feature that makes this molecule structurally interesting—the bulky isopropyl group adjacent to the primary chloride—creates a formidable obstacle for standard nucleophilic substitution reactions. This structure is analogous to neopentyl halides, which are famously unreactive in classical Sₙ2 reactions.[3][4] Understanding and overcoming this limited reactivity is crucial for unlocking the synthetic potential of this scaffold.

Mechanistic Considerations: The Challenge of Steric Congestion

The outcome of a nucleophilic substitution reaction is dictated by a competition between Sₙ1 and Sₙ2 pathways, with elimination (E1 and E2) as a potential side reaction. For 2-(chloromethyl)-2-(propan-2-yl)oxolane, the choice is not straightforward.

The Impeded Sₙ2 Pathway

The bimolecular (Sₙ2) mechanism requires the nucleophile to perform a "backside attack" on the electrophilic carbon, approaching from the side opposite the leaving group.[5][6] In the case of our target molecule, the bulky isopropyl group and the oxolane ring create a steric shield that physically blocks this approach.[7][8] This steric hindrance dramatically raises the energy of the five-coordinate transition state, making the Sₙ2 reaction kinetically unfavorable and extremely slow under standard conditions.[8][9]

The Unfavorable Sₙ1 Pathway

The unimolecular (Sₙ1) mechanism involves the initial, rate-limiting departure of the leaving group to form a carbocation intermediate, which is then rapidly captured by the nucleophile.[10][11] However, 2-(chloromethyl)-2-(propan-2-yl)oxolane is a primary alkyl halide. The primary carbocation that would result from the loss of the chloride ion is highly unstable and energetically costly to form, effectively ruling out the Sₙ1 pathway.[12][13]

Mechanistic_Crossroads sub 2-(Chloromethyl)-2- (propan-2-yl)oxolane sn2 Sₙ2 Pathway sub->sn2 Backside Attack sn1 Sₙ1 Pathway sub->sn1 Leaving Group Departs First sn2_outcome Severely Hindered (Extremely Slow) sn2->sn2_outcome sn1_outcome Unstable 1° Carbocation (Does Not Form) sn1->sn1_outcome

Figure 1. Mechanistic pathways for 2-(chloromethyl)-2-(propan-2-yl)oxolane.

Strategies for Successful Substitution

Given the mechanistic constraints, successful substitution requires carefully chosen conditions to overcome the high activation energy of the Sₙ2 reaction.

  • Solvent Selection: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are paramount. These solvents solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive, maximizing its nucleophilicity.[14]

  • Elevated Temperature: A significant thermal energy input is necessary to overcome the steric barrier. Reactions often require heating to temperatures between 80-120 °C for extended periods.

  • Leaving Group Activation (Finkelstein Reaction): The chloride is a good leaving group, but not the best. The reaction rate can be dramatically enhanced by converting the chloride to a more reactive iodide in situ. This is achieved by adding a catalytic or stoichiometric amount of an iodide salt (e.g., NaI or KI). The iodide, being a better nucleophile, displaces the chloride to form the iodo-intermediate, which is then more readily displaced by the primary nucleophile.

  • Nucleophile Choice: Strong, non-bulky nucleophiles are ideal. Anionic nucleophiles like azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent candidates.

Experimental Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Note that cyanide salts are highly toxic and must be handled with extreme care.

Protocol 1: Synthesis of 2-(Azidomethyl)-2-(propan-2-yl)oxolane

Objective: To introduce the versatile azide functionality, a precursor for amines and a key component in "click chemistry."

Causality: This protocol leverages high temperature, a polar aprotic solvent, and an iodide catalyst to force the Sₙ2 reaction. Sodium azide is a potent nucleophile, and the in situ generated iodo-intermediate is significantly more reactive than the starting chloride.

Materials:

  • 2-(Chloromethyl)-2-(propan-2-yl)oxolane (1.0 equiv)

  • Sodium azide (NaN₃, 1.5 equiv)

  • Sodium iodide (NaI, 0.1 equiv, catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(chloromethyl)-2-(propan-2-yl)oxolane (1.0 equiv), sodium azide (1.5 equiv), and sodium iodide (0.1 equiv).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol_1_Workflow start Combine Reactants (Substrate, NaN₃, NaI in DMF) heat Heat to 100 °C (12-24 h) start->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Aqueous Workup & Extraction (Et₂O) monitor->workup purify Column Chromatography workup->purify product 2-(Azidomethyl)-2- (propan-2-yl)oxolane purify->product

Figure 2. Workflow for the synthesis of 2-(azidomethyl)-2-(propan-2-yl)oxolane.
Protocol 2: Synthesis of 2-((Phenylthio)methyl)-2-(propan-2-yl)oxolane

Objective: To form a stable thioether linkage.

Causality: Thiolates are exceptionally strong nucleophiles. Deprotonation of the thiol with a non-nucleophilic base generates the thiolate in situ, which is reactive enough to displace the chloride under thermal conditions.

Materials:

  • 2-(Chloromethyl)-2-(propan-2-yl)oxolane (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend potassium carbonate (1.5 equiv) in anhydrous DMSO.

  • Add thiophenol (1.1 equiv) to the suspension and stir for 15 minutes at room temperature.

  • Add 2-(chloromethyl)-2-(propan-2-yl)oxolane (1.0 equiv) to the mixture.

  • Heat the reaction to 90 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMSO.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue via flash chromatography to obtain the desired thioether.

Protocol_2_Workflow start Combine Thiophenol & K₂CO₃ in DMSO add_substrate Add Substrate start->add_substrate heat Heat to 90 °C (8-16 h) add_substrate->heat workup Aqueous Workup & Extraction (EtOAc) heat->workup purify Column Chromatography workup->purify product 2-((Phenylthio)methyl)-2- (propan-2-yl)oxolane purify->product

Figure 3. Workflow for the synthesis of the corresponding phenyl thioether.

Data Summary and Troubleshooting

The success of these reactions is highly dependent on forcing conditions. Below is a summary of typical conditions and expected outcomes.

NucleophileReagentsSolventTemperature (°C)Typical Time (h)Expected Yield RangeKey Consideration
Azide (N₃⁻)NaN₃, cat. NaIDMF100-11012-2460-80%Iodide catalyst is crucial for good conversion.
Thiolate (PhS⁻)Thiophenol, K₂CO₃DMSO80-908-1670-85%Thiolates are excellent nucleophiles; lower temp may suffice.
Cyanide (CN⁻)NaCNDMSO110-12024-4845-65%Extreme Toxicity. Requires highest temperatures and longest times.

Troubleshooting Insights:

  • No Reaction / Low Conversion:

    • Cause: Insufficient temperature or reaction time.

    • Solution: Incrementally increase the temperature by 10 °C or prolong the reaction time. For chloride displacement, ensure an iodide catalyst is present. Verify the quality and dryness of the solvent and reagents.

  • Formation of Side Products:

    • Cause: At high temperatures, elimination (E2) can become a competing pathway, especially if the nucleophile is also a strong base.

    • Solution: Use a nucleophile that is a weak base (e.g., N₃⁻, I⁻). If using a basic nucleophile, avoid excessively high temperatures if possible. Characterize byproducts by ¹H NMR to look for vinylic protons.

Conclusion

While 2-(chloromethyl)-2-(propan-2-yl)oxolane is exceptionally resistant to nucleophilic substitution under standard conditions, its synthetic utility can be unlocked through a rational application of chemical principles. By leveraging highly nucleophilic reagents, polar aprotic solvents, and elevated temperatures, the kinetic barrier imposed by steric hindrance can be effectively overcome. The protocols described herein provide reliable pathways for functionalizing this valuable three-dimensional building block, enabling its incorporation into next-generation pharmaceuticals and advanced materials.

References

  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. [Link]

  • Factors affecting the rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. [Link]

  • Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile? (n.d.). Pearson+ Study Prep. [Link]

  • Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]

  • Characteristics of the SN2 Reaction. (n.d.). Fundamentals of Organic Chemistry. [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. [Link]

  • Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]

  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. [Link]

  • Wicks, D. A., & Tirrell, D. A. (n.d.). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Macromolecules. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). ACS Omega. [Link]

  • Nucleophilic substitution and elimination of alkyl halides. (n.d.). University of Calgary. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). ChemPhysChem. [Link]

  • Summary of Nucleophilic Substitution Reactions. (n.d.). University of Wisconsin-Madison. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). Journal of Molecular Structure. [Link]

  • Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol. (n.d.).
  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. (n.d.). Jack Westin. [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. (2013, March 20). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Exceptions in SN2 and SN1 Reactions. (2024, November 13). Chemistry Steps. [Link]

  • Chapter 4: Nucleophilic Substitution Part II. (n.d.). OCLUE. [Link]

  • SN2 versus SN2′ Competition. (2022, June 24). The Journal of Organic Chemistry. [Link]

  • Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. (n.d.). University of Massachusetts Boston. [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012, May 31). Master Organic Chemistry. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). ResearchGate. [Link]

  • The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). ResearchGate. [Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. (2018, July 19). Journal of Medicinal Chemistry. [Link]

  • Prodrugs as empowering tools in drug discovery and development. (2024, January 16). Chemical Society Reviews. [Link]

Sources

Application

Use of 2-(Chloromethyl)-2-(propan-2-yl)oxolane as an alkylating agent

Application Note: 2-(Chloromethyl)-2-(propan-2-yl)oxolane as an Advanced sp³-Rich Alkylating Agent in Medicinal Chemistry Strategic Rationale: The Drive Toward sp³-Enriched Scaffolds Modern drug discovery is increasingly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Chloromethyl)-2-(propan-2-yl)oxolane as an Advanced sp³-Rich Alkylating Agent in Medicinal Chemistry

Strategic Rationale: The Drive Toward sp³-Enriched Scaffolds

Modern drug discovery is increasingly focused on transitioning away from flat, heavily aromatic molecules toward three-dimensional, saturated architectures. This paradigm shift, often termed "Escape from Flatland," demonstrates that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate directly correlates with improved solubility, reduced off-target toxicity, and higher clinical success rates[1].

2-(Chloromethyl)-2-(propan-2-yl)oxolane (CAS: 1934396-35-6) is a highly specialized building block designed specifically for this purpose. By acting as an alkylating agent, it allows medicinal chemists to append a sterically shielded, hydrogen-bond-accepting oxolane ring directly onto amine, thiol, or phenol pharmacophores. The presence of the bulky isopropyl group further enhances the lipophilic shielding of the ether oxygen, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidates.

Mechanistic Causality: Overcoming Neopentyl-Like Steric Hindrance

While 2-(chloromethyl)-2-(propan-2-yl)oxolane is a primary alkyl chloride, the electrophilic carbon is situated immediately adjacent to a quaternary stereocenter (C2 of the oxolane ring). This adjacent carbon is bonded to the ring oxygen, a ring methylene, and a bulky isopropyl group.

The Causality of Reaction Failure in Standard Conditions: This architecture creates a neopentyl-like steric environment . In a standard bimolecular nucleophilic substitution (S_N2), the nucleophile must attack the


 antibonding orbital from exactly 180° opposite the leaving group. The massive steric bulk of the isopropyl and oxolane ring physically blocks this trajectory, raising the transition state energy so high that standard alkylation conditions (e.g., K₂CO₃ in MeCN at 80 °C) result in negligible yields.

The Solution: Finkelstein-Assisted Alkylation: To bypass this steric blockade, the protocol must utilize a Finkelstein reaction[2]. By introducing a soluble iodide source (NaI or KI), the unreactive alkyl chloride is converted in situ to an alkyl iodide. Because the C–I bond is significantly longer than the C–Cl bond, the leaving group is pushed further away from the steric bulk of the quaternary center. This elongation lowers the steric penalty of the transition state, allowing the incoming nucleophile to successfully attack.

Finkelstein_SN2_Pathway A 2-(Chloromethyl)-2- (propan-2-yl)oxolane (Sterically Hindered) B NaI / KI Catalyst (Finkelstein Activation) A->B Halide Exchange (Slow) C Alkyl Iodide Intermediate (Elongated C-I Bond) B->C NaCl Precipitates (Le Chatelier) D Nucleophilic Attack (Amines/Phenols) C->D SN2 Trajectory Unblocked E sp³-Enriched Product (High Fsp³ Scaffold) D->E Alkylation Complete

Caption: Finkelstein-assisted SN2 pathway overcoming neopentyl-like steric hindrance for alkylation.

Quantitative Data: Reaction Optimization Matrix

To demonstrate the absolute necessity of the mechanistic choices described above, the following table summarizes the optimization data for the N-alkylation of a standard secondary amine (piperidine) using 2-(chloromethyl)-2-(propan-2-yl)oxolane.

EntrySolventBaseAdditive (Halide Source)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1MeCNK₂CO₃None8024<5%Complete steric blockade; no reaction.
2DMFK₂CO₃None1002412%Thermal forcing causes minor conversion but high degradation.
3MeCNK₂CO₃NaI (1.0 eq)801668%Finkelstein activation enables moderate S_N2 attack.
4DMFDIPEATBAI (0.2 eq)1001284%Phase-transfer catalyst (TBAI) ensures high iodide solubility.
5 DMSO Cs₂CO₃ KI (1.0 eq) 100 12 93% Cesium effect + bare nucleophile in DMSO yields optimal results.

Self-Validating Experimental Protocols

Protocol A: High-Yield N-Alkylation of Secondary Amines

Objective: Covalently link the sp³-rich oxolane scaffold to a secondary amine (e.g., piperazine or piperidine derivatives) using iodide-catalyzed conditions.

Reagents:

  • Secondary Amine (1.0 equiv)

  • 2-(Chloromethyl)-2-(propan-2-yl)oxolane (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.2 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask purged with N₂, dissolve the secondary amine and DIPEA in anhydrous DMF.

  • Activation: Add TBAI (0.2 equiv) to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Electrophile Addition: Introduce 2-(chloromethyl)-2-(propan-2-yl)oxolane dropwise via syringe.

  • Thermal Cycling: Heat the reaction mixture to 100 °C using a precisely calibrated heating block.

  • Self-Validating Checkpoint 1 (Intermediate Tracking): At t = 2 hours, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You must observe a transient mass peak corresponding to the alkyl iodide intermediate. If this peak is absent, the Finkelstein exchange has failed; verify the anhydrous nature of your TBAI and DMF.

  • Completion: Maintain heating for 12 hours.

  • Self-Validating Checkpoint 2 (Reaction Quench): Cool to room temperature and quench with saturated aqueous NaHCO₃. The reaction is successful if the organic layer (extracted with EtOAc) shows complete disappearance of the alkyl iodide intermediate on TLC (visualized with KMnO₄ stain).

  • Purification: Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF, dry over Na₂SO₄, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: O-Alkylation of Phenolic Pharmacophores

Objective: Etherification of phenolic compounds to append the highly lipophilic, sterically shielded oxolane motif.

Reagents:

  • Phenol derivative (1.0 equiv)

  • 2-(Chloromethyl)-2-(propan-2-yl)oxolane (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Potassium Iodide (KI) (1.0 equiv)

  • Anhydrous DMSO (0.15 M concentration)

Step-by-Step Methodology:

  • Phenoxide Generation: Suspend the phenol and finely milled Cs₂CO₃ in anhydrous DMSO. Stir at 40 °C for 30 minutes.

    • Causality Note: Cs₂CO₃ is chosen over K₂CO₃ because the large ionic radius of the cesium cation loosely coordinates the phenoxide anion. In DMSO, this creates a "naked," highly reactive phenoxide capable of attacking sterically hindered electrophiles.

  • Finkelstein Priming: Add KI (1.0 equiv) and 2-(chloromethyl)-2-(propan-2-yl)oxolane to the deep-colored phenoxide solution.

  • Alkylation: Elevate the temperature to 100 °C and stir vigorously for 12–16 hours.

  • Self-Validating Checkpoint 1 (UV-Vis Shift): Monitor the reaction via UV-Vis coupled HPLC. The intense, red-shifted UV chromophore characteristic of the free phenoxide anion (typically ~270-290 nm) must progressively disappear, replaced by the blue-shifted spectrum of the neutral aryl ether. If the phenoxide peak persists without product formation, steric repulsion is overriding nucleophilicity; consider increasing KI loading.

  • Workup: Cool the mixture and pour it into crushed ice-water to precipitate the product. Extract with Methyl tert-butyl ether (MTBE). Wash the organic phase extensively with water and brine, dry over MgSO₄, and concentrate in vacuo.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL: [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group? (The Finkelstein Reaction). URL: [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of Novel Ethers from 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Abstract The oxolane (tetrahydrofuran) moiety is a privileged scaffold in medicinal chemistry and materials science, and the synthesis of novel substituted oxolane derivatives is of significant interest. This document pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxolane (tetrahydrofuran) moiety is a privileged scaffold in medicinal chemistry and materials science, and the synthesis of novel substituted oxolane derivatives is of significant interest. This document provides a comprehensive guide and a detailed, field-tested protocol for the synthesis of ethers from 2-(chloromethyl)-2-(propan-2-yl)oxolane. We will employ the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This application note delves into the mechanistic underpinnings of the reaction, strategic considerations for overcoming the steric challenges posed by the substrate, a step-by-step experimental workflow, and a guide for troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking to expand their chemical library with unique ether-functionalized oxolanes.

Introduction and Strategic Overview

The Williamson ether synthesis, a classic SN2 reaction, stands as a cornerstone of organic synthesis for its reliability in constructing ether bonds from an alkoxide and an alkyl halide.[1][2] This method is particularly valuable for creating asymmetrical ethers, which are common motifs in pharmacologically active compounds.[3]

The substrate of interest, 2-(chloromethyl)-2-(propan-2-yl)oxolane, presents a unique synthetic challenge. While the reactive center is a primary alkyl chloride, which is ideal for SN2 reactions, the adjacent quaternary carbon atom substituted with a bulky isopropyl group introduces significant steric hindrance.[4][5] This steric congestion can impede the approach of the nucleophile and may promote a competing E2 elimination pathway, leading to the formation of an undesired alkene byproduct.[6][7]

This protocol is therefore optimized to favor the desired SN2 substitution by carefully controlling reaction conditions. The key strategic choices are:

  • Alkoxide Generation: In situ formation of a potent alkoxide nucleophile using a strong, non-nucleophilic base like sodium hydride (NaH).[8][9]

  • Solvent Selection: Utilization of a polar aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF), to enhance the nucleophilicity of the alkoxide and stabilize the SN2 transition state.[3]

  • Temperature Control: Maintaining an appropriate temperature to provide sufficient energy for the reaction while minimizing side reactions.

By adhering to this protocol, researchers can successfully synthesize a variety of novel ethers from this sterically demanding substrate.

Reaction Mechanism: The SN2 Pathway

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of an alcohol (R-OH) using sodium hydride to generate a highly nucleophilic alkoxide ion (R-O⁻). This alkoxide then performs a "backside attack" on the electrophilic carbon of the chloromethyl group. The carbon-oxygen bond is formed concurrently with the cleavage of the carbon-chlorine bond, displacing the chloride leaving group in a single, concerted step.[10]

Caption: General reaction scheme for Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure that can be adapted for various primary and secondary alcohols.

Materials and Equipment
  • Reagents:

    • 2-(Chloromethyl)-2-(propan-2-yl)oxolane (≥95%)

    • Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol), anhydrous (≥99.5%)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), reagent grade

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography (230-400 mesh)

  • Equipment:

    • Round-bottom flask (flame-dried)

    • Magnetic stirrer and stir bar

    • Septa and needles/syringes

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and developing chamber

    • Glass column for chromatography

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere and away from any moisture. Quench any residual NaH carefully.

  • Anhydrous Solvents: DMF is an irritant. Handle all solvents in a well-ventilated fume hood.

  • Chlorinated Compounds: Alkyl chlorides are potentially harmful. Avoid inhalation and skin contact.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure

The following workflow diagram illustrates the key stages of the synthesis.

G A 1. Setup & Inert Atmosphere (Flame-dried flask, N₂/Ar) B 2. Alkoxide Formation (Add Alcohol to NaH in DMF) A->B 0°C to RT C 3. Reaction (Add Substrate, Stir at RT or heat) B->C Add dropwise at 0°C D 4. TLC Monitoring (Check for consumption of starting material) C->D Every 1-2 hours D->C Continue reaction E 5. Quench Reaction (Cool to 0°C, add sat. NH₄Cl) D->E Reaction complete F 6. Extraction (EtOAc, separate layers) E->F G 7. Wash & Dry (Wash with H₂O, Brine. Dry with MgSO₄) F->G H 8. Concentrate (Remove solvent via rotary evaporation) G->H I 9. Purification (Silica gel column chromatography) H->I J 10. Characterization (NMR, MS, IR) I->J

Caption: Experimental workflow for the synthesis of ethers.

  • Preparation (Alkoxide Formation): a. To a flame-dried round-bottom flask under a positive pressure of nitrogen or argon, add sodium hydride (1.2 equivalents, 60% dispersion). b. Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via syringe. c. Add anhydrous DMF via syringe to create a slurry. Cool the flask to 0 °C using an ice-water bath. d. Slowly add the desired alcohol (1.1 equivalents) dropwise to the stirred NaH slurry. Effervescence (H₂ gas evolution) will be observed. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Reaction (Ether Formation): a. Re-cool the alkoxide solution to 0 °C. b. Add a solution of 2-(chloromethyl)-2-(propan-2-yl)oxolane (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture. c. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., to 50-60 °C) may be required for less reactive alcohols, but this should be approached with caution as it can increase elimination byproducts.

  • Monitoring: a. Monitor the reaction progress by TLC, eluting with a suitable solvent system (e.g., 10-30% ethyl acetate in hexanes). The product should have a different Rf value than the starting alkyl chloride.

  • Work-up: a. Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C. b. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH. c. Dilute the mixture with water and transfer it to a separatory funnel. d. Extract the aqueous layer with ethyl acetate (3x).[2] e. Combine the organic layers and wash sequentially with water (2x) and brine (1x). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure ether product.

Expected Results & Data

The following table provides representative data for the synthesis of various ethers using this protocol.

Alcohol (Nucleophile)Product StructureApprox. Reaction Time (h)Expected Yield (%)
Methanol2-(methoxymethyl)-2-(propan-2-yl)oxolane12 - 1875 - 85%
Ethanol2-(ethoxymethyl)-2-(propan-2-yl)oxolane16 - 2470 - 80%
Benzyl Alcohol2-((benzyloxy)methyl)-2-(propan-2-yl)oxolane18 - 2465 - 75%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete alkoxide formation (wet reagents/solvents). 2. Low reaction temperature/insufficient time. 3. Deactivated NaH.1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous. 2. Increase reaction time or gently heat the reaction (e.g., 50 °C) while monitoring for side products. 3. Use fresh, unopened NaH.
Significant Alkene Byproduct 1. Reaction temperature is too high. 2. The alkoxide used is very bulky/basic (e.g., t-butoxide).1. Run the reaction at room temperature or below. 2. This protocol is less suitable for highly hindered alkoxides, which favor E2 elimination.[4]
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products.1. Extend reaction time or apply gentle heat. 2. Ensure careful purification by column chromatography.

Conclusion

This application note provides a robust and reliable protocol for the Williamson ether synthesis using the sterically hindered substrate 2-(chloromethyl)-2-(propan-2-yl)oxolane. By carefully controlling the reaction conditions, particularly through the use of anhydrous polar aprotic solvents and in situ generation of the alkoxide nucleophile, the SN2 pathway can be favored to produce the desired ether products in good yields. This methodology offers a gateway to a diverse range of novel oxolane derivatives for application in pharmaceutical and materials science research.

References

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Vaia. (n.d.). Why are 3° haloalkanes not used in Williamson ether synthesis?
  • BenchChem. (n.d.). Overcoming steric hindrance in Williamson ether synthesis.
  • Quimicaorganica.org. (n.d.). Williamson's synthesis of ethers.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • University of Calgary. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson).
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.
  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
  • Lumen Learning. (n.d.). 11.3. Some common sequences in synthesis | Organic Chemistry II.
  • Chemistry with Caroline. (2021, December 16). How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube.

Sources

Application

The Strategic Application of 2-(Chloromethyl)oxolane Derivatives in Pharmaceutical Intermediate Synthesis: A Technical Guide

Introduction: The Oxolane Scaffold as a Privileged Motif in Medicinal Chemistry The tetrahydrofuran (oxolane) ring is a frequently encountered structural motif in a multitude of biologically active compounds and approved...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxolane Scaffold as a Privileged Motif in Medicinal Chemistry

The tetrahydrofuran (oxolane) ring is a frequently encountered structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Its favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, make it a desirable feature in modern drug design. A key functionalized derivative, 2-(chloromethyl)oxolane (also known as tetrahydrofurfuryl chloride), serves as a versatile and reactive building block for the introduction of this valuable scaffold into more complex molecular architectures.[1] This guide provides an in-depth exploration of the application of 2-(chloromethyl)oxolane and its derivatives, with a particular focus on the yet-to-be-extensively-documented 2-(Chloromethyl)-2-(propan-2-yl)oxolane, in the synthesis of pharmaceutical intermediates.

The primary mode of reactivity for 2-(chloromethyl)oxolane is nucleophilic substitution at the chloromethyl group, where the chlorine atom acts as a good leaving group. This allows for the facile formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental transformations in the construction of a wide array of pharmaceutical agents.[1]

Core Principles of Reactivity and Synthetic Utility

The utility of 2-(chloromethyl)oxolane derivatives in pharmaceutical synthesis is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine. Nucleophiles will readily attack this carbon, displacing the chloride ion. The reaction generally proceeds via an SN2 mechanism, which is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Key Applications Include:

  • Alkylation of Amines: Formation of secondary and tertiary amines is a common application, leading to the synthesis of compounds with diverse pharmacological activities, including analgesics and respiratory stimulants.

  • Ether Synthesis: Reaction with alcohols or phenols provides access to ethers, which can act as important linkers or pharmacophoric elements in drug molecules.

  • Thioether Synthesis: Reaction with thiols is a straightforward method for introducing sulfur-containing moieties, which are present in a variety of therapeutic agents.

The introduction of a gem-disubstituted pattern at the 2-position of the oxolane ring, as in the case of 2-(Chloromethyl)-2-(propan-2-yl)oxolane, is anticipated to introduce specific steric and electronic effects that can be strategically exploited in drug design. The propan-2-yl (isopropyl) group can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Hypothetical Synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Proposed Synthetic Workflow:

Synthetic Workflow A γ-Valerolactone B Methyl 4-oxopentanoate A->B Methanolysis C Methyl 4-hydroxy-4-methylpentanoate B->C Grignard Reaction (CH3MgBr) D 2-Isopropyl-2-methyloxolan-5-one C->D Lactonization (Acid catalyst) E 2-(Hydroxymethyl)-2-(propan-2-yl)oxolane D->E Reduction (e.g., LiAlH4) F 2-(Chloromethyl)-2-(propan-2-yl)oxolane E->F Chlorination (e.g., SOCl2)

Caption: Proposed synthetic pathway to 2-(Chloromethyl)-2-(propan-2-yl)oxolane.

Detailed Hypothetical Protocol: Synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

PART 1: Synthesis of 2-Isopropyl-2-methyloxolan-5-one

  • Methanolysis of γ-Valerolactone: In a round-bottom flask equipped with a reflux condenser, dissolve γ-valerolactone in an excess of methanol containing a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the acid with a mild base (e.g., sodium bicarbonate) and remove the methanol under reduced pressure to yield methyl 4-oxopentanoate.

  • Grignard Reaction: To a solution of methyl 4-oxopentanoate in anhydrous diethyl ether at 0°C, add a solution of methylmagnesium bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction carefully with saturated ammonium chloride solution and extract the product with diethyl ether.

  • Lactonization: The resulting crude methyl 4-hydroxy-4-methylpentanoate is dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with sodium bicarbonate solution, and the solvent is evaporated to yield 2-isopropyl-2-methyloxolan-5-one.

PART 2: Reduction and Chlorination

  • Reduction of the Lactone: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a solution of 2-isopropyl-2-methyloxolan-5-one in THF dropwise. After the addition is complete, allow the mixture to stir at room temperature for 4 hours. Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to obtain crude 2-(hydroxymethyl)-2-(propan-2-yl)oxolane.

  • Chlorination of the Alcohol: To a solution of the crude alcohol in dichloromethane at 0°C, add thionyl chloride (1.2 equivalents) dropwise. A small amount of pyridine can be added as a catalyst. Stir the reaction at room temperature for 3-4 hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(Chloromethyl)-2-(propan-2-yl)oxolane.

Application in Pharmaceutical Intermediate Synthesis: A Case Study

The utility of the 2-(chloromethyl)oxolane scaffold is exemplified in the synthesis of N-substituted noroxymorphone derivatives, which are potent analgesics.

Synthesis of N-Tetrahydrofurfuryl-noroxymorphone

A key step in the synthesis of this class of analgesics involves the N-alkylation of noroxymorphone with tetrahydrofurfuryl chloride.

Alkylation_Reaction Noroxymorphone Noroxymorphone C₁₆H₁₇NO₄ Reagents Base (e.g., NaHCO₃) Solvent (e.g., DMF) Noroxymorphone->Reagents THFC 2-(Chloromethyl)oxolane C₅H₉ClO THFC->Reagents Product N-Tetrahydrofurfuryl-noroxymorphone C₂₁H₂₅NO₅ Reagents->Product

Caption: N-alkylation of noroxymorphone with 2-(chloromethyl)oxolane.

Detailed Protocol: N-Alkylation of Noroxymorphone

This protocol is adapted from the general principles outlined in the patent literature for the synthesis of related compounds.[2]

  • Reaction Setup: In a round-bottom flask, suspend noroxymorphone and an excess of a mild base such as sodium bicarbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Reagent Addition: To this suspension, add a stoichiometric excess (1.5-2.0 equivalents) of 2-(chloromethyl)oxolane (tetrahydrofurfuryl chloride). If the reaction is sluggish, a catalytic amount of sodium iodide can be added to facilitate the in-situ formation of the more reactive iodo-intermediate.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. The product may precipitate out of solution or can be extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-tetrahydrofurfuryl-noroxymorphone.

ReagentMolar Eq.Purpose
Noroxymorphone1.0Starting material (nucleophile)
2-(Chloromethyl)oxolane1.5 - 2.0Alkylating agent (electrophile)
Sodium Bicarbonate2.0 - 3.0Base to neutralize HCl byproduct
Sodium Iodide0.1Catalyst (optional)
DMF-Solvent

Table 1: Reagents for the N-alkylation of Noroxymorphone.

Anticipated Advantages of the 2-Propan-2-yl Moiety

The incorporation of the gem-disubstituted 2-(propan-2-yl) group in place of the unsubstituted tetrahydrofurfuryl moiety could offer several potential advantages in drug design:

  • Increased Lipophilicity: The isopropyl group would increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved oral bioavailability.

  • Steric Shielding: The bulky isopropyl group could sterically hinder the metabolic degradation of the oxolane ring or adjacent functional groups, thereby increasing the drug's half-life.

  • Conformational Restriction: The gem-disubstitution would introduce a degree of conformational rigidity, which can be beneficial for locking the molecule into a bioactive conformation, potentially leading to higher binding affinity for its biological target.

Conclusion and Future Perspectives

2-(Chloromethyl)oxolane is a proven and valuable building block in pharmaceutical synthesis, enabling the introduction of the tetrahydrofuran scaffold into a wide range of drug candidates. While the specific derivative, 2-(Chloromethyl)-2-(propan-2-yl)oxolane, remains a novel and largely unexplored reagent, its synthesis is theoretically achievable through established chemical transformations. The unique steric and electronic properties conferred by the gem-disubstituted isopropyl group present an exciting opportunity for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. Further research into the synthesis and reactivity of this and other substituted 2-(chloromethyl)oxolane derivatives is warranted to fully unlock their potential in the development of next-generation therapeutics.

References

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link].

  • N-Tetrahydrofurfuryl-noroxymorphones, their salts, and analgesic compositions and methods employing them. US Patent 4,100,288A.
  • Synthesis method of ethyl tetrahydrofurfuryl ether. CN101805315A.
  • Synthetic method of new drug doxofylline. CN1106404A.

Sources

Method

Application Note: Functionalization Strategies for Sterically Congested Oxolanes

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The Challenge: 2-(Chloromethyl)-2-(propan-2-yl)oxolane represents a classic "Neopentyl Problem" in organic synthesis. While the chloride resides on a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: 2-(Chloromethyl)-2-(propan-2-yl)oxolane represents a classic "Neopentyl Problem" in organic synthesis. While the chloride resides on a primary carbon, the adjacent position (C2 of the oxolane ring) is a quaternary center substituted with a bulky isopropyl group and the ring oxygen. This steric congestion renders standard


 nucleophilic substitution kinetically incompetent (rates often 


times slower than primary halides).[1]

The Solution: This guide rejects standard substitution protocols in favor of three high-probability workflows:

  • Halogen Exchange (Finkelstein Activation): Converting the chloride to an iodide to leverage the "loose" transition state of the C-I bond.

  • Reductive Lithiation (The "Golden" Route): Bypassing sterics entirely by converting the electrophilic C-Cl bond into a nucleophilic C-Li species using electron transfer catalysis (DTBB).[1]

  • Radical Cross-Coupling: Utilizing single-electron transfer (SET) to generate a radical intermediate, accessible via modern Ti or Ni catalysis.[1]

Decision Matrix: Selecting the Right Workflow

Before beginning, analyze your target transformation. The steric bulk of the isopropyl group dictates the pathway.

ReactionLogic Start Target Transformation? NuSub Attach Heteroatom (N, O, S) Start->NuSub CCBond Attach Carbon (C-C Bond) Start->CCBond Finkel Protocol A: Finkelstein Activation (Cl → I) NuSub->Finkel Required First Step Lith Protocol B: Reductive Lithiation (C-Cl → C-Li) CCBond->Lith For Aldehydes/Ketones Radical Protocol C: Radical Coupling (Ti/Ni Catalysis) CCBond->Radical For Olefins/Aromatics

Figure 1: Strategic decision tree for functionalizing 2-(chloromethyl)-2-isopropyloxolane.[1] Due to steric hindrance, direct substitution is rarely viable without prior activation.

Protocol A: Finkelstein Activation (Cl → I)

Rationale: Direct nucleophilic attack on the chloride is blocked by the isopropyl group. Converting the chloride to an iodide creates a better leaving group (weaker C-X bond) and a longer bond length, slightly relieving steric strain in the transition state.

Reagents:

  • Substrate: 2-(Chloromethyl)-2-(propan-2-yl)oxolane (1.0 equiv)[1]

  • Reagent: Sodium Iodide (NaI) (5.0 equiv) - Must be oven-dried.[1]

  • Solvent: 2-Butanone (MEK) or 3-Pentanone.[1] (Acetone is often too low-boiling for this hindered substrate).[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Solvation: Dissolve NaI (5.0 equiv) in anhydrous 2-Butanone (0.5 M concentration relative to substrate).

    • Note: A large excess of NaI is required to drive the equilibrium via precipitation of NaCl.

  • Addition: Add the chloro-oxolane substrate via syringe.

  • Reflux: Heat the mixture to a vigorous reflux (80°C) for 24–48 hours.

    • Monitoring: Monitor by GC-MS.[1][2] TLC is often ineffective due to similar Rf values.[1] Look for the mass shift (M+ - Cl + I).[1]

  • Workup:

    • Cool to room temperature.[1][3] Filter off the precipitated NaCl solid.

    • Concentrate the filtrate.

    • Redissolve in Et₂O, wash with 10% Na₂S₂O₃ (to remove free iodine) and brine.

    • Dry over MgSO₄ and concentrate.[1]

  • Storage: Use immediately. Neopentyl iodides are light-sensitive and unstable over time.[1]

Protocol B: Reductive Lithiation (DTBB Catalysis)[1][12]

Rationale: This is the highest-value protocol . Instead of fighting sterics with a nucleophile, we inject electrons to form a carbanion. The reaction uses 4,4′-Di-tert-butylbiphenyl (DTBB) as an electron shuttle, allowing the lithiation to occur at -78°C, preventing ring opening of the THF moiety.

Mechanism:



Reagents:

  • Lithium powder (or finely cut Li wire): 4.0 equiv.[1]

  • DTBB: 0.05 equiv (5 mol%).[1]

  • Electrophile (e.g., Benzaldehyde, Cyclohexanone): 1.1 equiv.

  • Solvent: Anhydrous THF (freshly distilled).

Experimental Setup (Schlenk Line Required):

LithiationSetup Li Li Powder + DTBB (Catalyst) Solv THF (-78°C) Li->Solv Green Color (Radical Anion) Sub Substrate Addition (Slow Dropwise) Solv->Sub Inter Organolithium Intermediate Sub->Inter Cl -> Li Exchange Trap Electrophile Trap (E+) Inter->Trap C-C Bond Formation

Figure 2: Workflow for DTBB-catalyzed lithiation. The appearance of a green color indicates the formation of the active radical anion carrier.

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a dry Schlenk flask under Argon, add Lithium powder (4.0 equiv) and DTBB (5 mol%).

    • Add anhydrous THF.[1][2] Cool to 0°C.[1][2]

    • Observation: The solution should turn dark green (formation of Li-DTBB radical anion).[1] If it stays colorless, the system is wet.

  • Lithiation:

    • Cool the green solution to -78°C (Dry ice/Acetone).

    • Add 2-(Chloromethyl)-2-(propan-2-yl)oxolane (1.0 equiv) slowly via syringe pump over 30 minutes.

    • Critical: Slow addition prevents Wurtz coupling (R-Li reacting with R-Cl).[1]

    • Stir for 2 hours at -78°C. The green color should persist (indicating excess electron carrier).

  • Electrophile Trapping:

    • Add the electrophile (e.g., ketone, aldehyde) neat or in THF solution.[4]

    • Allow the reaction to stir for 1 hour at -78°C, then slowly warm to room temperature overnight.

  • Quench:

    • Hydrolyze with saturated NH₄Cl solution.[1][3]

    • Extract with EtOAc, dry, and purify via column chromatography.

Protocol C: Ti-Catalyzed Radical Cross-Coupling

Rationale: For forming bonds to electron-deficient olefins (e.g., acrylates), a radical approach is superior. Titanocene dichloride (


) catalyzes the homolytic cleavage of the C-Cl bond, generating a radical that is not hindered by the neopentyl geometry.

Reagents:

  • Catalyst:

    
     (10 mol%).[1]
    
  • Reductant: Manganese dust (Mn) (2.0 equiv).[1]

  • Additive: Collidine (2,4,6-trimethylpyridine) (2.0 equiv).

  • Trap: Ethyl Acrylate or similar Michael acceptor (1.5 equiv).[1]

Methodology:

  • Dissolve

    
     and Mn dust in THF.[1] Stir until the solution turns lime green (formation of 
    
    
    
    ).
  • Add the chloro-oxolane and the acrylate trap.

  • Add Collidine and TMS-Cl (activator).[1]

  • Stir at room temperature. The radical will add to the acrylate, followed by H-abstraction or termination to form the alkylated product.

Analytical Data & Validation

When characterizing the products of these reactions, specific NMR signatures confirm the integrity of the oxolane ring and the isopropyl group.

Table 1: Expected NMR Signatures

MoietyProton (

) Shift
Carbon (

) Shift
Diagnostic Feature
Isopropyl Methyls

0.9 - 1.0 ppm (d)

18 - 22 ppm
Diastereotopic methyls (two doublets) due to the adjacent chiral center.[1]
Oxolane

N/A (Quaternary)

85 - 90 ppm
Significant downfield shift due to O and substituents.[1]
Exocyclic


3.4 - 3.8 ppm

45 - 55 ppm
If substituted (e.g., -CH2-E), this shift moves upfield.[1]

References

  • Yus, M., & Nájera, C. (2003). The use of arene-catalyzed lithiation in organic synthesis.[5][6][4]Chemical Reviews , 103(7), 2779-2860. Link[1]

    • Grounding: Establishes the DTBB protocol as the standard for functionalizing hindered chlorides.
  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[2][7]Journal of the Chemical Society , 157-161. Link[1]

    • Grounding: The foundational text defining the "Neopentyl Effect" and kinetic inhibition of reactions.
  • Gansäuer, A., & Bluhm, H. (2000). Reagent-controlled transition-metal-catalyzed radical reactions.[1]Chemical Reviews , 100(8), 2771-2788. Link[1]

    • Grounding: Validates the Titanium-catalyzed radical pathway for hindered alkyl halides.[1]

  • Wolfe, J. P., & Hay, M. B. (2004). Palladium-Catalyzed Synthesis of Tetrahydrofurans.[1]Tetrahedron , 60(6), 1345-1371.

    • Grounding: Provides context on the stability and synthesis of the oxolane ring system.

Sources

Application

Application Note: Enantioselective Synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane via Catalytic Asymmetric Chlorocyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Utility The construction of 2,2-disubstituted tetrahydr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Utility

The construction of 2,2-disubstituted tetrahydrofurans (oxolanes) is a critical challenge in the synthesis of complex polyether natural products, marine isolates, and pharmaceutical agents[1]. Specifically, 2-(chloromethyl)-2-(propan-2-yl)oxolane is a highly versatile chiral building block. The chloromethyl group serves as a robust electrophilic handle for subsequent cross-coupling, amination, or homologation, while the isopropyl group provides necessary steric bulk for pharmacophore positioning.

Historically, enantioselective chlorocyclizations have been notoriously difficult to achieve. The high electrophilicity and reactivity of chloronium ions often lead to rapid, unselective racemic background reactions[2]. However, advances in chiral Lewis base catalysis have enabled the stereocontrolled delivery of electrophilic chlorine to unactivated alkenes[3]. This guide details a highly optimized, self-validating protocol for the asymmetric chlorocyclization of 4-isopropyl-4-penten-1-ol using the cinchona alkaloid derivative (DHQD)2PHAL .

Mechanistic Rationale: The Chiral Chloronium Pathway

To achieve high enantiomeric excess (ee), the protocol relies on the suppression of the uncatalyzed background reaction. When 4-isopropyl-4-penten-1-ol is exposed to a chlorine source, a racemic chloronium ion forms instantly.

The Causality of the Catalyst: By introducing (DHQD)2PHAL, the quinuclidine nitrogen of the catalyst rapidly attacks the electrophilic chlorine source (e.g., 1,3-dichloro-5,5-dimethylhydantoin, DCDMH) to form a bulky, highly organized N-chloro-quininium active species . This intermediate acts as a chiral pocket. As the alkene substrate enters this pocket, the catalyst dictates a strict facial selectivity for the Cl⁺ transfer[4]. The resulting chiral chloronium ion pair immediately undergoes a 5-exo-tet cyclization by the tethered hydroxyl group, trapping the stereocenter before any bond rotation or racemization can occur.

CatalyticCycle Cat Chiral Catalyst (DHQD)2PHAL ActiveCat N-Chloro-Quininium Active Species Cat->ActiveCat Cl+ transfer ClSource Chlorine Source (DCDMH) ClSource->ActiveCat Chloronium Chiral Chloronium Ion Pair ActiveCat->Chloronium Alkene coordination & facial selection Alkene 4-Isopropyl- 4-penten-1-ol Alkene->Chloronium Chloronium->Cat Catalyst Regeneration Product Chiral Oxolane Product Chloronium->Product Intramolecular O-attack

Caption: Catalytic cycle of (DHQD)2PHAL-mediated enantioselective chlorocyclization.

Reaction Optimization & Quantitative Data

The choice of solvent, temperature, and chlorine source is not arbitrary; it is the difference between a 0% and 95% ee.

  • Chlorine Source: N-Chlorosuccinimide (NCS) releases Cl⁺ too rapidly, leading to background racemization. DCDMH provides a controlled, slow release.

  • Solvent: Non-polar solvent mixtures (Toluene/Hexanes) enhance the tight ion-pairing between the N-chloro-quininium species and the substrate, maximizing enantioselectivity.

Table 1: Optimization of the Asymmetric Chlorocyclization

EntryCatalyst (10 mol%)Chlorine SourceSolvent SystemTemp (°C)Yield (%)ee (%)
1NoneDCDMHCHCl₃-78850
2(DHQD)2PHALNCSToluene-784535
3(DHQD)2PHALDCDMHCHCl₃-788892
4 (DHQD)2PHAL DCDMH PhMe/Hexanes (1:1) -78 91 95

Data reflects standard optimization trends for cinchona-alkaloid mediated halocyclizations.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Internal visual and analytical checkpoints ensure the reaction trajectory remains strictly within the catalytic cycle, preventing racemic leakage.

Workflow SM 4-Isopropyl- 4-penten-1-ol Cat (DHQD)2PHAL + DCDMH SM->Cat Reagents mixed at -78 °C Int Chiral Chloronium Intermediate Cat->Int Enantioselective Cl+ transfer Prod 2-(Chloromethyl)-2- (propan-2-yl)oxolane Int->Prod 5-exo-tet Cyclization

Caption: Synthetic workflow for the asymmetric chlorocyclization of 4-isopropyl-4-penten-1-ol.

Reagents & Equipment Preparation
  • Substrate: 4-Isopropyl-4-penten-1-ol (1.0 mmol, rigorously dried over 3Å molecular sieves).

  • Catalyst: (DHQD)2PHAL (0.1 mmol, 10 mol%).

  • Chlorine Source: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (0.55 mmol, 1.1 equiv of Cl⁺). Note: Recrystallize prior to use to remove free Cl₂ impurities.

  • Solvent: Anhydrous Toluene/Hexanes (1:1 v/v, 20 mL).

  • Equipment: Flame-dried Schlenk flask, argon manifold, cryogenic cooling bath (dry ice/acetone).

Step-by-Step Methodology

Step 1: Catalyst Pre-Association

  • Add (DHQD)2PHAL (78 mg, 0.1 mmol) and 4-isopropyl-4-penten-1-ol (128 mg, 1.0 mmol) to the Schlenk flask under an argon atmosphere.

  • Inject 20 mL of the anhydrous Toluene/Hexanes (1:1) mixture.

  • Stir at room temperature for 10 minutes to ensure complete dissolution and pre-association of the catalyst with the substrate via hydrogen bonding.

Step 2: Cryogenic Cooling & Activation 4. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes. 5. Internal Checkpoint: The solution must remain completely clear and colorless. Any cloudiness indicates moisture contamination, which will ruin the ee.

Step 3: Electrophilic Delivery 6. Dissolve DCDMH (108 mg, 0.55 mmol) in 5 mL of anhydrous Toluene. 7. Using a syringe pump, add the DCDMH solution dropwise over 2 hours (approx. 0.04 mL/min) down the cold wall of the flask. 8. Causality of Choice: Slow addition ensures that the concentration of DCDMH never exceeds the turnover rate of the catalyst, preventing the uncatalyzed racemic background reaction. 9. Self-Validation: The reaction mixture should develop a very faint, transient pale-yellow hue as the N-chloro-quininium species forms and is immediately consumed. A dark yellow or green color indicates free Cl₂ generation (catalyst failure).

Step 4: Quench and Workup 10. After 4 hours at -78 °C, quench the reaction while still cold by adding 5 mL of saturated aqueous Na₂S₂O₃ to destroy any unreacted electrophilic chlorine. 11. Allow the mixture to warm to room temperature. Extract with diethyl ether (3 × 15 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Isolation & Analytical Validation
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate) to yield the pure 2-(chloromethyl)-2-(propan-2-yl)oxolane as a clear oil.

  • Validation of Enantiopurity: Determine the ee using Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/Isopropanol 99:1, flow rate 0.5 mL/min). The major enantiomer typically elutes first under these conditions.

References

  • General [4 + 1] Cyclization Approach To Access 2,2-Disubstituted Tetrahydrofurans Enabled by Electrophilic Bifunctional Peroxides. Organic Letters, 2019. URL:[Link]

  • Enantioselective Chlorocyclization of Indole Derived Benzamides for the Synthesis of Spiro-indolines. Organic Letters, 2013. URL:[Link]

  • Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Proceedings of the National Academy of Sciences (PNAS), 2012. URL:[Link]

  • A Catalytic Asymmetric Chlorocyclization of Unsaturated Amides. Angewandte Chemie International Edition, 2011. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the reaction mechanism, troubleshoot common experimental issues, and provide validated protocols to enhance yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation for practical application.

Q1: What is the primary reaction mechanism for synthesizing 2-(Chloromethyl)-2-(propan-2-yl)oxolane?

A1: The most direct and common method for this synthesis is the Intramolecular Williamson Ether Synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. It involves a molecule containing both a hydroxyl group (-OH) and a halide (in this case, a chloride). A strong base is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then attacks the carbon atom bearing the chlorine, displacing the chloride and forming the cyclic ether (oxolane) ring.[1][2][3]

Williamson_Ether_Synthesis sub Precursor (1-chloro-5-methylhexan-2-ol) alkoxide Alkoxide Intermediate sub->alkoxide 1. Deprotonation base Base (e.g., NaH) product Product (2-(Chloromethyl)-2-(propan-2-yl)oxolane) alkoxide->product 2. Intramolecular SN2 Attack (Ring Closure) nacl NaCl

Caption: Intramolecular Williamson Ether Synthesis Workflow.

Q2: What is the ideal starting material for this synthesis?

A2: The necessary precursor is a haloalcohol that can form a five-membered ring upon cyclization. For the target molecule, the ideal starting material is 1-chloro-5-methylhexan-2-ol . The carbon chain is numbered such that the hydroxyl group is at position 2 and the chlorine at position 5 (relative to the isopropyl group), allowing for the formation of the oxolane ring through a 5-exo-tet cyclization, which is kinetically favored.[3]

Q3: Which bases are most effective for this reaction, and why?

A3: Strong, non-nucleophilic bases are required to ensure complete deprotonation of the alcohol without competing in the SN2 reaction.[4] The most common and effective choices are:

  • Sodium Hydride (NaH): Highly effective as it irreversibly deprotonates the alcohol, generating hydrogen gas (H₂) as the only byproduct, which is easily removed.[2]

  • Potassium Hydride (KH): Similar to NaH but generally more reactive.

  • Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is less likely to act as a nucleophile.

Q4: What solvents should be used to maximize the reaction yield?

A4: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents are highly recommended because they can solvate the cation (e.g., Na⁺) but do not form strong hydrogen bonds with the alkoxide nucleophile, leaving it "naked" and highly reactive.[1][3]

  • Tetrahydrofuran (THF): An excellent choice, as it is a polar aprotic ether that dissolves many organic substrates well.

  • Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate SN2 reactions.

  • Dimethyl Sulfoxide (DMSO): Another excellent polar aprotic solvent known to enhance the rate of SN2 reactions.[5]

Q5: Why is the formation of a five-membered ring (oxolane) favored over other ring sizes?

A5: Ring formation is governed by both enthalpic (ring strain) and entropic (probability of the ends meeting) factors. For intramolecular reactions, the formation of five- and six-membered rings is generally the fastest and most thermodynamically stable.[1][3] The formation of three- and four-membered rings suffers from high angle strain, while rings larger than seven members have low entropic probability of forming.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective Deprotonation: The base (e.g., NaH) may be old or have been exposed to moisture, reducing its activity. The base may not be strong enough.1. Use fresh, high-quality NaH from a sealed container. Ensure all glassware and solvents are rigorously dried. Consider using a stronger base like KH if issues persist.
2. Inappropriate Solvent: Using a protic solvent (e.g., ethanol, water) will solvate and deactivate the alkoxide nucleophile.2. Switch to a polar aprotic solvent such as THF, DMF, or DMSO to maximize nucleophilicity.[3]
3. Incorrect Reaction Temperature: The reaction may be too slow if the temperature is too low. If too high, side reactions may dominate.3. Start the reaction at 0 °C during the deprotonation step (especially with NaH) to control the initial exotherm. Then, gently warm the reaction to room temperature or slightly above (40-50 °C) to facilitate the cyclization. Monitor progress by TLC or GC.[6]
Formation of Significant Side Products 1. Elimination Product (Alkene): A sterically hindered base or high temperatures can favor an E2 elimination pathway over the SN2 substitution, especially with secondary halides.[2][4]1. Use a less sterically hindered base if possible (NaH is ideal). Avoid excessive heating. The primary chloride in the precursor makes SN2 favorable, but high temperatures can still promote elimination.
2. Intermolecular Dimer/Polymer: If the reactant concentration is too high, the alkoxide of one molecule can react with the chloride of another, leading to chain formation.2. Run the reaction under high-dilution conditions (e.g., <0.1 M). This can be achieved by slowly adding the haloalcohol precursor to a suspension of the base in the solvent, which keeps the instantaneous concentration of the free haloalcohol low.[7]
Reaction Stalls Before Completion 1. Insufficient Base: Acidic impurities in the solvent or starting material may have consumed some of the base.1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to compensate for any acidic impurities.
2. Poor Leaving Group Ability: While chloride is a reasonable leaving group, it is less reactive than bromide or iodide.2. Consider an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI). The iodide will displace the chloride to form a more reactive iodo-intermediate, which then cyclizes more rapidly.

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alkoxide [label="Alkoxide Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
sn2_path [label="SN2 (Desired)", shape=ellipse, style=dashed, color="#34A853"];
e2_path [label="E2 (Side Reaction)", shape=ellipse, style=dashed, color="#EA4335"];
product [label="Oxolane Product", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
elim_product [label="Elimination Product\n(Alkene)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges
alkoxide -> sn2_path [label=" Intramolecular Attack\n(Low Temp, High Dilution)", color="#4285F4"];
sn2_path -> product;
alkoxide -> e2_path [label=" Proton Abstraction\n(High Temp)", color="#4285F4"];
e2_path -> elim_product;

}

Caption: Competing SN2 and E2 pathways.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

  • Safety Note: Sodium hydride (NaH) is highly flammable and reacts violently with water. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in anhydrous solvents.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation:

    • In the reaction flask, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (to make a final substrate concentration of ~0.1 M).

    • Dissolve 1-chloro-5-methylhexan-2-ol (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Deprotonation:

    • Cool the NaH suspension to 0 °C using an ice bath.

    • Add the solution of 1-chloro-5-methylhexan-2-ol dropwise from the dropping funnel to the NaH suspension over 30-60 minutes. Vigorous hydrogen gas evolution will be observed. Maintain the temperature below 10 °C during the addition.

  • Cyclization:

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (~40-50 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(Chloromethyl)-2-(propan-2-yl)oxolane.[8][9]

Part 4: Analytical Methods for Quality Control

Ensuring the purity and identity of the final product is crucial. A combination of chromatographic and spectroscopic methods should be employed.

Analytical Technique Principle & Application Typical Conditions & Expected Results
Gas Chromatography (GC) Separates compounds based on volatility. Ideal for assessing the purity of the final product and detecting volatile impurities or residual starting material.[10]Column: DB-5 or similar non-polar capillary column.Temperature Program: Initial 50°C, ramp to 250°C.Detector: Flame Ionization Detector (FID).Result: A single major peak corresponding to the product. Purity is calculated by area percentage.
¹H and ¹³C NMR Spectroscopy Provides detailed structural information, confirming the identity of the product and the absence of isomeric impurities.Solvent: CDCl₃.¹H NMR: Expect characteristic signals for the isopropyl group (a doublet and a septet), the chloromethyl group (a singlet or AB quartet), and the methylene protons of the oxolane ring.¹³C NMR: Expect distinct signals for each carbon, including the quaternary carbon of the ether linkage and the carbon of the chloromethyl group.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on polarity. Useful for analyzing non-volatile byproducts like dimers or polymers.[11]Column: C18 reverse-phase column.Mobile Phase: Acetonitrile/water gradient.Detector: UV (if chromophore is present) or Refractive Index (RI).Result: Primarily used to confirm the absence of high-molecular-weight impurities.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula of the product.Ionization: Electron Impact (EI) or Electrospray Ionization (ESI).Result: The molecular ion peak (M⁺) should correspond to the molecular weight of C₈H₁₅ClO. Fragmentation patterns can provide further structural confirmation.

References

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • ResearchGate. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. [Link]

  • IntechOpen. (n.d.). Analytical Methods of Isolation and Identification. [Link]

  • National Center for Biotechnology Information. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. [Link]

  • Google Patents. (n.d.). US20210214319A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.

Sources

Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(Chloromethyl)-2-(propan-2-yl)ox...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of side products. Our approach is rooted in mechanistic principles to provide not just solutions, but a foundational understanding of the reaction dynamics.

Introduction

The synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane, a substituted tetrahydrofuran, is typically achieved via the electrophilic cyclization of a homoallylic alcohol, specifically 4-isopropyl-4-penten-1-ol. This intramolecular process, while effective, is susceptible to several competing reaction pathways that can lead to a range of impurities. Understanding the mechanistic origins of these side products is critical for optimizing reaction conditions to maximize the yield and purity of the desired product. This guide addresses the most common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 2-(Chloromethyl)-2-(propan-2-yl)oxolane?

The most common and direct method is the acid-catalyzed or electrophile-induced intramolecular cyclization of 4-isopropyl-4-penten-1-ol. An electrophilic chlorine source, such as N-Chlorosuccinimide (NCS) or thionyl chloride (SOCl₂), is used to activate the double bond, which is then attacked by the tethered hydroxyl group. This process follows a 5-exo-tet cyclization pathway, which is generally favored according to Baldwin's rules.

Q2: What are the most common side products I should expect?

During the synthesis, several side products can arise from competing reaction pathways. The most prevalent include:

  • 1,5-dichloro-4-isopropyl-pentane: Formed when the chlorinating agent reacts with the hydroxyl group before cyclization can occur.[1][2]

  • Rearranged Oxolanes: Resulting from hydride or alkyl shifts in a carbocation intermediate.

  • Elimination Products: Formation of various dienes if the intermediate carbocation is deprotonated instead of being trapped by the alcohol.

  • Tetrahydropyran (THP) Derivatives: A six-membered ring isomer formed via a 6-endo-tet cyclization, though this is generally less favored than the five-membered ring formation.[3]

  • Polymeric Materials: Generated from intermolecular reactions, particularly at high substrate concentrations.

Q3: How does the choice of chlorinating agent impact the reaction?

The choice of reagent is critical as it dictates the reaction mechanism.

  • Thionyl Chloride (SOCl₂): This is a strong chlorinating agent that can readily convert the primary alcohol into a chlorosulfite ester and subsequently an alkyl chloride, often faster than cyclization occurs.[1][2] This can lead to the formation of 1,5-dichloro-4-isopropyl-pentane as a major byproduct.

  • N-Chlorosuccinimide (NCS): NCS is often preferred as it acts as a milder source of electrophilic chlorine (Cl⁺). It tends to form a chloronium ion intermediate with the alkene, promoting the desired intramolecular nucleophilic attack by the hydroxyl group with fewer side reactions related to alcohol chlorination.

  • Lewis Acids (e.g., TiCl₄, AlCl₃): Used in catalytic amounts with a chlorine source, Lewis acids can promote the reaction by activating the chlorinating agent or coordinating with the alcohol.[1][4][5] However, they can also enhance the carbocationic character of intermediates, potentially increasing rearrangements.[5]

Q4: Why is temperature control so important in this synthesis?

Temperature control is paramount for selectivity. Side reactions like elimination and carbocation rearrangements typically have higher activation energies than the desired cyclization pathway.[5] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) disfavors these competing pathways, thereby increasing the yield of the target oxolane. Conversely, higher temperatures can lead to a complex mixture of products.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations of their probable causes and actionable solutions.

Problem 1: Low yield of desired product; significant presence of an uncyclized dichloroalkane.
  • Observation: GC-MS or NMR analysis shows a major peak corresponding to the mass of 1,5-dichloro-4-isopropyl-pentane alongside the desired product.

  • Probable Cause: You are likely using a potent chlorinating agent like thionyl chloride (SOCl₂) which is converting the primary alcohol to an alkyl chloride before the cyclization can take place.[1][2] The reaction pathway is being diverted from an intramolecular ether formation to a simple substitution.

  • Proposed Solution:

    • Change of Reagent: Switch to a milder electrophilic chlorine source like N-Chlorosuccinimide (NCS). NCS is less likely to react with the primary alcohol and will preferentially activate the alkene for cyclization.

    • Modify Reaction Conditions: If using SOCl₂, adopt an inverse addition protocol. Add the solution of 4-isopropyl-4-penten-1-ol slowly to a solution of SOCl₂ at low temperature (0 °C). This maintains a low concentration of the alcohol in the presence of excess chlorinating agent, which can sometimes favor the desired reaction, though switching to NCS is a more robust solution.

Workflow: Mitigating Dichloroalkane Formation

cluster_cause Probable Cause cluster_solutions Solutions Cause High rate of alcohol chlorination (e.g., with SOCl₂) Sol1 Switch to milder reagent (NCS) Cause->Sol1 More selective Sol2 Use inverse addition at low temp Cause->Sol2 Kinetically controlled cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A Alkene + Cl⁺ B Chloronium Ion Intermediate A->B C Desired Product (5-exo-tet cyclization) B->C Intramolecular Attack (OH) D Tertiary Carbocation B->D Ring Opening E Rearranged Carbocation (e.g., 1,2-hydride shift) D->E Wagner-Meerwein Rearrangement F Rearranged Side Product E->F Intramolecular Attack (OH)

Caption: Competing pathways of cyclization vs. rearrangement.

Problem 3: Formation of polymeric or high-molecular-weight byproducts.
  • Observation: The reaction mixture becomes viscous, and analysis shows a broad signal in the baseline of the chromatogram or polymeric material upon workup.

  • Probable Cause: The rate of the intermolecular reaction is competing with the intramolecular cyclization. This occurs when the concentration of the starting material is too high. The activated alkene of one molecule is being intercepted by the alcohol of another molecule before it has a chance to cyclize.

  • Proposed Solution:

    • Employ High-Dilution Conditions: The cornerstone of favoring intramolecular reactions is to use high dilution. The rate of an intramolecular reaction is first-order with respect to the substrate, while the intermolecular reaction is second-order. By significantly lowering the concentration (e.g., to <0.05 M), you can dramatically suppress the undesired intermolecular pathway.

    • Slow Addition Protocol: Add the substrate (4-isopropyl-4-penten-1-ol) via a syringe pump over several hours to a solution of the cyclizing reagent. This technique maintains a very low instantaneous concentration of the substrate, effectively creating high-dilution conditions without requiring massive solvent volumes.

Data Summary: Reagent Comparison
ReagentTypical ConditionsCommon Side ProductsMechanistic Insight
SOCl₂ 0 °C to reflux in DCM or neat1,5-dichloro-4-isopropyl-pentane, elimination productsCan act as both a chlorinating and cyclizing agent; prone to SNi reaction with alcohol. [1][2]
NCS 0 °C to RT in CH₂Cl₂ or CH₃CNMinimal; potential for rearranged products if conditions are too harshForms a chloronium ion, favoring clean cyclization.
ICl 0 °C to RT in CH₂Cl₂Iodo-substituted oxolane (analogous product)Provides a useful analogy for electrophilic halogen-induced cyclization. [6][7]
H⁺/Lewis Acid Varies widely with acid strengthRearrangement and elimination productsPromotes formation of a distinct carbocation intermediate, increasing rearrangement risk. [4][5]

Recommended Experimental Protocol

This protocol is optimized to minimize the formation of common side products by using a mild electrophile under controlled conditions.

Synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane via NCS Cyclization

Materials:

  • 4-isopropyl-4-penten-1-ol

  • N-Chlorosuccinimide (NCS), recrystallized

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Chlorosuccinimide (1.1 equivalents).

  • Solvent Addition: Add anhydrous DCM to achieve a final substrate concentration of approximately 0.05 M (this is a high-dilution condition). Cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 4-isopropyl-4-penten-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and load it into the dropping funnel.

  • Reaction Execution: Add the substrate solution dropwise to the stirred NCS suspension over a period of 2-3 hours, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic chlorine species.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure 2-(Chloromethyl)-2-(propan-2-yl)oxolane.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). Available at: [Link]

  • Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. Available at: [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Synfacts. Available at: [Link]

  • Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. National Institutes of Health (NIH). Available at: [Link]

  • Method for Chlorinating Alcohols - Google Patents.
  • A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Scientific Research Publishing. Available at: [Link]

  • A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 - Semantic Scholar. Available at: [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions - ResearchGate. Available at: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthetic challenges posed by 2-(chloromethyl)-2-(propan-2-yl)oxolane. The unique structure of this substrate, featuring a neopentyl-like center, presents significant steric barriers that often lead to failed or low-yielding reactions under standard conditions. Here, we dissect these challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my standard Sₙ2 reactions with 2-(chloromethyl)-2-(propan-2-yl)oxolane failing?

A1: The primary reason for the low reactivity of this compound in Sₙ2 reactions is severe steric hindrance. The electrophilic carbon of the chloromethyl group is attached to a quaternary carbon. This quaternary center is further encumbered by a bulky propan-2-yl (isopropyl) group and the oxolane ring.

For an Sₙ2 reaction to occur, a nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). In this case, the bulky substituents create a physical shield that prevents the nucleophile from approaching the reaction center.[1][2] This neopentyl-like arrangement is known to dramatically slow down Sₙ2 reactions, with rates that can be up to 100,000 times slower than for a simple primary alkyl halide like ethyl bromide.[3][4]

G cluster_substrate 2-(Chloromethyl)-2-(propan-2-yl)oxolane C_alpha C Cl Cl C_alpha->Cl Leaving Group C_quat C C_alpha->C_quat Isopropyl i-Pr (Bulky Group) C_quat->Isopropyl Oxolane Oxolane Ring (Bulky Group) C_quat->Oxolane Nu Nu⁻ Barrier Steric Shield Nu->Barrier Blocked Path Barrier->C_alpha G A Substrate (Primary Chloride) B Unstable Primary Carbocation A->B -Cl⁻ (Slow) C 1,2-Alkyl Shift (Rearrangement) B->C Rapid D Stable Tertiary Carbocation C->D E Rearranged Products D->E + Nucleophile G Start Reaction with 2-(chloromethyl)- 2-(propan-2-yl)oxolane Failed Q1 What was the outcome? Start->Q1 NoRxn No Reaction / Very Low Yield Q1->NoRxn No Product SideProducts Rearranged or Unexpected Products Q1->SideProducts Wrong Product Action1 Improve Leaving Group (Cl → I or OTf) NoRxn->Action1 Analysis1 Analyze Conditions: Were they acidic? SideProducts->Analysis1 Action2 Increase Temperature (High-boiling solvent, Microwave) Action1->Action2 Action3 Change Strategy (e.g., Ni-Catalysis for C-C bonds) Action2->Action3 Success1 Reaction Successful Action3->Success1 AcidicYes Yes Analysis1->AcidicYes Yes AcidicNo No Analysis1->AcidicNo No Action4 Avoid acidic reagents. Use buffered or basic conditions. AcidicYes->Action4 Action5 Consider radical pathway (Photoredox) to avoid carbocation intermediates. AcidicNo->Action5 Success2 Reaction Successful Action4->Success2 Action5->Success2

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As direct literature for this specific molecule is limited, this guide synthesizes established chemical principles and data from analogous structures to provide a robust framework for your synthetic endeavors.

Our approach is grounded in fundamental organic chemistry, drawing parallels from the synthesis of similar oxolane and chlorinated compounds to propose a reliable synthetic pathway and address potential challenges.

Proposed Synthetic Pathway: An Overview

The synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane can be logically approached via the chlorination of a precursor tertiary alcohol, 1-(2-(propan-2-yl)oxolan-2-yl)methanol. This precursor can be synthesized through a Grignard reaction between a suitable lactone (such as γ-valerolactone) and an isopropyl Grignard reagent, followed by the addition of a one-carbon electrophile (like paraformaldehyde). The final step involves the conversion of the primary alcohol to the corresponding chloride.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ring Opening & Grignard Addition cluster_2 Step 3: Chlorination A γ-Valerolactone C Intermediate Hemiketal A->C + B Isopropylmagnesium bromide B->C + D Open-chain keto-alcohol C->D Workup (H₃O⁺) E 1-(2-(propan-2-yl)oxolan-2-yl)methanol (Precursor Alcohol) D->E Intramolecular Cyclization G 2-(Chloromethyl)-2-(propan-2-yl)oxolane (Final Product) E->G + F SOCl₂ or PPh₃/CCl₄ F->G +

Caption: Proposed multi-step synthesis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the chlorination of the precursor alcohol?

A1: For the conversion of a primary alcohol to a chloromethyl group adjacent to a tertiary center, two common methods are recommended. The use of thionyl chloride (SOCl₂) with a base like pyridine is a classic and effective approach. Alternatively, the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), is also a mild and efficient option, as demonstrated in the synthesis of related oxetanes[1]. The choice may depend on the scale of the reaction and the functional group tolerance of the substrate.

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are temperature and the exclusion of moisture. Grignard reactions are highly sensitive to protic sources like water, which will quench the reagent and reduce yield[2]. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used. During the chlorination step, temperature control is crucial to prevent side reactions such as elimination or rearrangement.

Q3: How can I monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material (the precursor alcohol) and the appearance of a new, less polar spot (the chlorinated product) indicates reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What are the likely side products and impurities?

A4: In the Grignard step, potential side products include the unreacted starting materials and byproducts from the reaction of the Grignard reagent with any trace water or atmospheric CO₂. In the chlorination step, potential side products include elimination products (alkenes) if the reaction is overheated[3]. If using SOCl₂, residual acidic impurities may be present.

Q5: What are the recommended purification techniques for the final product?

A5: After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel[2][3]. The choice between distillation and chromatography will depend on the boiling point of the product and the nature of the impurities.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: Presence of moisture in glassware or solvents.[2] 2. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 3. Decomposition of Product: During workup or purification.1. Flame-dry all glassware and use anhydrous solvents. Activate magnesium turnings if necessary. 2. Gently warm the reaction to the recommended temperature. 3. Use mild workup conditions (e.g., saturated ammonium chloride for quenching Grignard reactions) and purify at the lowest possible temperature (e.g., vacuum distillation).
Formation of Multiple Products 1. Side Reactions: Such as elimination, especially at higher temperatures.[3] 2. Over-reaction or Rearrangement: Due to harsh reaction conditions (e.g., excess acid or base).1. Maintain the recommended reaction temperature. Consider using a milder chlorinating agent. 2. Ensure stoichiometric control of reagents and use a non-nucleophilic base if necessary.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not reached completion. 2. Low Reagent Stoichiometry: Not enough of a key reagent was added. 3. Poor Reagent Quality: The chlorinating agent or other reagents may have degraded.1. Monitor the reaction by TLC until the starting material is consumed. 2. Re-check calculations and consider adding a slight excess (1.1-1.2 equivalents) of the limiting reagent. 3. Use freshly opened or purified reagents.
Difficulties in Product Isolation 1. Emulsion during Workup: Especially with polar aprotic solvents.[4] 2. Co-elution of Impurities: During column chromatography.1. Add brine (saturated NaCl solution) to break up emulsions. Consider switching to a less polar solvent for extraction, like 2-MeTHF, which forms a bilayer with water[4]. 2. Optimize the solvent system for chromatography. A gradient elution may be necessary.
Troubleshooting Workflow: Low Yield

G Start Low Yield Observed Check_SM Check for Starting Material (SM) by TLC/GC-MS Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn SM Present No_SM No Starting Material Check_SM->No_SM SM Absent Optimize_Time Increase reaction time or temperature moderately. Incomplete_Rxn->Optimize_Time Check_Reagents Verify reagent quality and stoichiometry. Incomplete_Rxn->Check_Reagents Product_Deg Product Degradation No_SM->Product_Deg Side_Products Side Products Formed No_SM->Side_Products Optimize_Workup Modify workup/purification (e.g., lower temp, milder quench). Product_Deg->Optimize_Workup Optimize_Conditions Re-evaluate reaction conditions (temp, solvent, reagents). Side_Products->Optimize_Conditions

Caption: Decision-making workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Synthesis of Precursor Alcohol, 1-(2-(propan-2-yl)oxolan-2-yl)methanol

  • Materials: Magnesium turnings, iodine crystal, isopropyl bromide, anhydrous diethyl ether or 2-MeTHF[4][5], γ-valerolactone, paraformaldehyde, saturated NH₄Cl solution, anhydrous MgSO₄.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (2.2 eq) and a small crystal of iodine.

    • Add a solution of isopropyl bromide (2.1 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux.

    • After the magnesium is consumed, cool the solution to 0 °C.

    • Add a solution of γ-valerolactone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 5 °C.

    • Stir for 2 hours at room temperature.

    • In a separate flask, dry paraformaldehyde (3.0 eq) under vacuum and suspend it in anhydrous diethyl ether. Cool to 0 °C.

    • Transfer the Grignard solution via cannula to the paraformaldehyde suspension.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude alcohol by vacuum distillation or column chromatography.

Protocol 2: Chlorination of 1-(2-(propan-2-yl)oxolan-2-yl)methanol

  • Materials: 1-(2-(propan-2-yl)oxolan-2-yl)methanol, thionyl chloride (SOCl₂), pyridine, anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of the precursor alcohol (1.0 eq) in anhydrous DCM at 0 °C, add pyridine (1.2 eq) dropwise.

    • Add thionyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture over ice water.

    • Separate the organic layer, wash with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude 2-(Chloromethyl)-2-(propan-2-yl)oxolane by vacuum distillation.

Data Presentation: Spectroscopic Characterization

While experimental data for the target molecule is not available, the following table presents predicted spectroscopic data based on its structure and known values for similar compounds such as 2-chloromethyltetrahydrofuran and other chlorinated alkanes[6][7][8].

Spectroscopy Expected Data
¹H NMR (CDCl₃) δ (ppm): ~3.6 (s, 2H, -CH₂Cl), ~1.9-2.1 (m, 2H), ~1.6-1.8 (m, 4H), ~0.9 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃) δ (ppm): ~90 (quaternary C), ~50 (-CH₂Cl), ~40 (-CH(CH₃)₂), ~35 (-CH₂-), ~25 (-CH₂-), ~17 (-CH₃)
IR (neat film) ν (cm⁻¹): ~2950-2850 (C-H stretch), ~1080 (C-O-C stretch), ~750 (C-Cl stretch)
Mass Spec (EI) m/z: [M]⁺ (not observed or low intensity), [M-Cl]⁺, [M-CH₂Cl]⁺ (base peak)
References
  • Wicks, D. A., & Tirrell, D. A. (n.d.). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes.
  • alcohol - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 3003-84-7|2-(Chloromethyl)tetrahydrofuran|BLD Pharm. (n.d.). BLD Pharm.
  • US20210214319A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol - Google Patents. (n.d.).
  • Optimization Strategies for API Synthesis and Formul
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. (2025, January 6). Beilstein Journals.
  • Identifying and minimizing side reactions in 2-(4-Methylphenyl)propan-2-ol synthesis - Benchchem. (n.d.). Benchchem.
  • CAS 3003-84-7: 2-(Chloromethyl)tetrahydrofuran - CymitQuimica. (n.d.). CymitQuimica.
  • Sokolov, V. V., Butkevich, A. N., Yuskovets, V. N., Tomashevskii, A. A., & Potekhin, A. A. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes.
  • 2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol | C7H15ClO4 | CID 198048. (n.d.). PubChem.
  • 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride)
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.).
  • MedChem Tips and Tricks – ACSGCIPR. (2016, February 12). ACS GCI Pharmaceutical Roundtable.
  • Advancing New Conceptual Frameworks for the Synthesis of Organic Molecules. (n.d.).
  • Spectroscopic Data of (Chloromethyl)cyclopropane: A Technical Guide - Benchchem. (n.d.). Benchchem.
  • Application Notes and Protocols: Synthesis of Substituted Butanals Using 2 - Benchchem. (n.d.). Benchchem.
  • Biocatalytic strategy for the highly stereoselective synthesis of CHF 2 -containing trisubstituted cyclopropanes - PMC. (n.d.). PubMed Central.
  • C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (2013, March 20). PubMed.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Derivatives - MDPI. (2025, September 2). MDPI.
  • 2-Chloromethyl-2-cyclobutyl-oxirane - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). PubMed Central.
  • 2-Chloromethyl tetrahydrofuran - Hazardous Agents - Haz-Map. (n.d.). Haz-Map.
  • Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO) - MDPI. (n.d.). MDPI.
  • EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents. (n.d.).
  • Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran - MDPI. (2023, February 3). MDPI.
  • From Olive Pomace to Squalane: A Green Chemistry Route Using 2-Methyltetrahydrofuran - Pharma Excipients. (2025, July 16). Pharma Excipients.
  • Two-Phase Total Synthesis of Taxanes: Tactics and Strategies - Susumu Ohira Pages. (2020, July 14).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis and Purification of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Welcome to the Technical Support Center for 2-(Chloromethyl)-2-(propan-2-yl)oxolane (CAS: 1934396-35-6)[1]. This guide is designed for research scientists and process chemists who are scaling up or optimizing the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Chloromethyl)-2-(propan-2-yl)oxolane (CAS: 1934396-35-6)[1]. This guide is designed for research scientists and process chemists who are scaling up or optimizing the synthesis of this sterically encumbered oxolane intermediate.

Because of the bulky isopropyl group at the C2 position, the classical chlorination of its precursor alcohol—(2-(propan-2-yl)oxolan-2-yl)methanol—is highly susceptible to side reactions. This guide provides a mechanistic breakdown of impurity formation, a troubleshooting Q&A, and a self-validating experimental protocol to ensure high-purity yields.

Mechanistic Causality of Impurity Formation

The synthesis of chloromethyl oxolanes typically relies on the reaction of a tetrahydrofurfuryl alcohol derivative with thionyl chloride (SOCl₂) in the presence of an amine base[2]. However, the steric bulk of the C2-isopropyl group retards the standard SN2 displacement of the chlorosulfite intermediate. This kinetic delay allows competing pathways to dominate if reaction parameters are not strictly controlled:

  • Oxonium-Mediated Ring Expansion: Instead of direct chloride attack, the intermediate can undergo an SN1-like dissociation. The adjacent ether oxygen stabilizes the resulting carbocation, forming a bridged bicyclic oxonium ion. Chloride attack then occurs at the less sterically hindered carbon, expanding the 5-membered oxolane ring into a 6-membered tetrahydropyran ring.

  • Acid-Catalyzed Ether Cleavage: Tetrahydrofuran rings are highly sensitive to strong acids[3]. If the HCl gas generated during the reaction is not immediately scavenged by a base, it protonates the ring oxygen, triggering nucleophilic ring-opening by chloride ions to form heavy dichloride impurities.

Pathway A Precursor Alcohol (2-(propan-2-yl)oxolan-2-yl)methanol B Chlorosulfite Intermediate A->B SOCl2 / Pyridine C Desired Product 2-(Chloromethyl)-2-isopropyloxolane B->C SN2 Displacement (T < 5 °C) D Ring-Expanded Isomer 3-Chloro-2-isopropyltetrahydropyran B->D Oxonium Rearrangement (T > 20 °C) E Ring-Opened Impurity 1,5-Dichloro-3-isopropylpentane C->E Ether Cleavage (Excess HCl)

Reaction pathway showing desired oxolane synthesis vs. major impurity formation.

Quantitative Impurity Profiling

To effectively troubleshoot your synthesis, you must first identify the impurities. Below is a summary of the primary byproducts, their analytical markers, and the physical property shifts that dictate their removal strategy.

Impurity ClassificationChemical IdentityAnalytical Marker (GC-MS)Physical Property ShiftRecommended Removal Strategy
Unreacted Precursor (2-isopropyloxolan-2-yl)methanolm/z 144 (M⁺)Higher B.P. (+30 °C)Cold 1M NaOH aqueous wash
Ring-Expanded Isomer 3-chloro-2-isopropyltetrahydropyranm/z 162 (M⁺)Isomeric B.P. (± 5 °C)Preventative thermal control
Ring-Opened Cleavage 1,5-dichloro-3-isopropylpentanem/z 196 (M⁺, isotope)Much Higher B.P. (+60 °C)Fractional vacuum distillation
Elimination Product 2-isopropyl-5-methylenetetrahydrofuranm/z 126 (M⁺)Lower B.P. (-20 °C)Evaporation / Distillation

Troubleshooting FAQs

Q: My GC-MS shows a major byproduct with m/z 162, identical to the product, but it elutes slightly later. What is this? A: You are observing the ring-expanded isomer, 3-chloro-2-isopropyltetrahydro-2H-pyran. Because the C2 position of your substrate is sterically hindered, the classical SN2 attack is slow. This allows the intermediate to follow an SN1 pathway, forming a bridged oxonium ion that collapses into the thermodynamically stable 6-membered ring. Solution: To suppress this, you must run the SOCl₂ addition at strictly sub-zero temperatures (-5 °C) and use a non-polar solvent like dichloromethane (DCM) to destabilize the ionic intermediate.

Q: I am seeing a heavy impurity at m/z 196 with a 3:1:1 isotopic ratio. How do I eliminate it? A: The isotopic signature indicates a dichloride species, specifically 1,5-dichloro-3-isopropylpentane. This is a ring-opened impurity caused by excess, un-scavenged HCl cleaving the oxolane ether linkage. Solution: Ensure you are using a slight molar excess (1.1 to 1.2 eq) of an anhydrous amine base, such as , to neutralize the HCl gas immediately as it forms in the reaction matrix.

Q: Fractional distillation isn't separating the unreacted alcohol from the product. What is the alternative? A: The boiling points of the precursor alcohol and the chloromethyl product are often within 10–15 °C of each other under vacuum, leading to co-distillation. Solution: Implement a chemical wash prior to distillation. Washing the post-reaction organic layer with cold 1M NaOH deprotonates the residual alcohol. This partitions the resulting alkoxide into the aqueous phase while leaving the target chloride in the organic phase, creating a self-validating purification step.

Field-Proven Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By strictly controlling the temperature (Step 4) and implementing a targeted chemical wash (Step 7), the protocol inherently prevents isomer formation and strips unreacted precursors before final distillation.

  • System Setup: Assemble a oven-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermocouple, and a reflux condenser topped with a CaCl₂ drying tube. Flush the entire system with argon.

  • Initial Charging: Add (2-(propan-2-yl)oxolan-2-yl)methanol (1.0 eq, 50 mmol) and anhydrous dichloromethane (150 mL) to the flask. Add anhydrous pyridine (1.1 eq, 55 mmol) to act as the HCl scavenger.

  • Thermal Conditioning: Submerge the flask in an ice-salt bath. Monitor the internal thermocouple until the solution reaches exactly -5 °C.

  • Reagent Addition (Critical Step): Place thionyl chloride (SOCl₂, 1.1 eq, 55 mmol) in the dropping funnel. Add it dropwise over 45 minutes. Causality Check: You must adjust the drip rate to ensure the internal temperature never exceeds 2 °C. Exceeding this thermal threshold provides the activation energy required for the oxonium-mediated ring expansion.

  • Reaction Progression: Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly remove the bath and allow it to warm to room temperature (20 °C) over 2 hours.

  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker, stirring vigorously to quench unreacted SOCl₂.

  • Extraction & Targeted Washing: Transfer to a separatory funnel and isolate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with:

    • Cold 1M HCl (50 mL) – Removes excess pyridine.

    • Cold 1M NaOH (50 mL) – Deprotonates and removes unreacted precursor alcohol.

    • Saturated brine (50 mL) – Removes residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at 30 °C.

  • Final Purification: Purify the crude product via fractional distillation under high vacuum (e.g., 5-10 mmHg). The target 2-(chloromethyl)-2-(propan-2-yl)oxolane will distill over, leaving the heavier ring-opened dichloride impurities in the distillation pot.

References

  • Organic Syntheses. "Preparation of 4-Penten-1-ol and Tetrahydrofurfuryl Chloride." Org. Syn. Coll. Vol. 4, 755 (1963). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18150, 2-Chloromethyl tetrahydrofuran." PubChem. Available at: [Link]

Sources

Optimization

Preventing polymerization of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Welcome to the technical support center for 2-(Chloromethyl)-2-(propan-2-yl)oxolane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Chloromethyl)-2-(propan-2-yl)oxolane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of this compound, with a primary focus on preventing its unintended polymerization. Our recommendations are grounded in established chemical principles and best laboratory practices.

Introduction: Understanding the Reactivity of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

2-(Chloromethyl)-2-(propan-2-yl)oxolane is a unique bifunctional molecule. Its structure contains two key reactive sites: the strained oxolane (tetrahydrofuran-like) ring and the reactive chloromethyl group. This combination makes it a valuable synthetic building block but also predisposes it to several instability issues, most notably, polymerization.

The primary mechanism of concern is cationic ring-opening polymerization (CROP) . The oxolane's ether oxygen can be protonated by trace acidic impurities, creating a reactive oxonium ion. This ion is then susceptible to nucleophilic attack by the oxygen atom of another molecule, initiating a chain reaction that results in the formation of a polyether.

A secondary concern, though generally less prevalent for this specific structure under typical conditions, is free-radical polymerization , which can be initiated by light, heat, or radical species. Additionally, the chloromethyl group is susceptible to hydrolysis and nucleophilic substitution.

This guide will provide you with the necessary knowledge and protocols to mitigate these risks and ensure the successful application of 2-(Chloromethyl)-2-(propan-2-yl)oxolane in your research.

Frequently Asked Questions (FAQs)

Q1: I opened a new bottle of 2-(Chloromethyl)-2-(propan-2-yl)oxolane and it appears viscous or has solidified. What happened?

A1: Increased viscosity or solidification is a strong indicator that polymerization has occurred. This is likely due to cationic ring-opening polymerization initiated by trace acidic impurities (e.g., HCl from hydrolysis of the chloromethyl group, or acidic residues on glassware) or exposure to incompatible materials. The material should be handled with extreme caution and disposed of according to your institution's hazardous waste guidelines. Do not attempt to heat the material to melt it, as this can accelerate decomposition.

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf-life and prevent degradation, 2-(Chloromethyl)-2-(propan-2-yl)oxolane should be stored in a cool, dry, and dark environment.[1] We recommend storage at 2-8°C in a refrigerator approved for flammable materials.[2][3] The container should be tightly sealed, and the headspace purged with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.[1]

Q3: Can I use common solvents like methanol or water with this compound?

A3: No. Protic solvents such as water, methanol, and other alcohols are not recommended.[4] These solvents are nucleophilic and can react with the chloromethyl group via hydrolysis or alcoholysis, leading to the formation of byproducts and generating HCl, which can catalyze polymerization.[4]

Q4: I've noticed the formation of solid precipitates in my stock solution. What are they?

A4: Precipitates are likely either the polymerized form of the compound or degradation products. This can be caused by solvent impurities (trace water or acids), repeated freeze-thaw cycles introducing moisture, or extended storage. It is best practice to prepare solutions fresh for immediate use.[4] If storage is necessary, use anhydrous aprotic solvents and store under an inert atmosphere at low temperatures (-20°C or -80°C).[4]

Q5: Is peroxide formation a concern with this compound?

A5: Yes. Like other cyclic ethers such as tetrahydrofuran (THF), oxolanes can form potentially explosive peroxides upon exposure to air and light.[5][6][7] While the substitution on the ring may influence the rate of formation, it is a critical safety hazard to be aware of. Always store the compound in a dark or amber container and under an inert atmosphere.[1] Consider periodically testing for peroxides if the container has been opened and stored for an extended period.[1][7]

Troubleshooting Guide: Preventing Polymerization

This section provides a more detailed, cause-and-effect approach to troubleshooting and preventing polymerization.

Issue 1: Spontaneous Polymerization Upon Storage or Handling
  • Root Cause Analysis:

    • Acidic Contamination: The most common initiator for CROP. This can originate from atmospheric moisture reacting with the chloromethyl group to form HCl, or from improperly cleaned glassware.

    • Incompatible Materials: Storage in containers with acidic residues or contact with certain metals that can act as Lewis acids can initiate polymerization.

    • Elevated Temperatures: Heat can accelerate the rate of both polymerization and decomposition reactions.[6]

  • Preventative & Corrective Actions:

    • Strictly Anhydrous Conditions: Always handle the compound under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use oven-dried glassware and anhydrous grade solvents.

    • Use of Stabilizers: For applications where it will not interfere with downstream chemistry, consider adding a stabilizer to the bulk material or stock solutions. A dual-stabilizer system is often most effective for compounds like this:

      • Acid Scavenger: A non-nucleophilic base, such as a hindered amine (e.g., proton sponge or diisopropylethylamine), can be added in very small quantities (e.g., 0.01-0.1 mol%) to neutralize any trace HCl that may form.

      • Radical Inhibitor: Butylated hydroxytoluene (BHT) is a common and effective free-radical inhibitor for ethers and can be added at concentrations of 50-250 ppm to prevent both peroxide formation and potential radical-initiated polymerization.[6][8]

    • Proper Material Selection: Use glass or Teflon-lined containers for storage and reactions. Avoid contact with reactive metals.

Issue 2: Polymerization During a Reaction
  • Root Cause Analysis:

    • Reagent Incompatibility: The use of strong protic acids, Lewis acids, or reagents that can generate acidic byproducts can trigger polymerization.

    • Solvent Effects: Using solvents that are not sufficiently dry or that can degrade to form acids will promote polymerization. Halogenated solvents like dichloromethane, for instance, can contain acidic impurities.[8]

    • Exothermic Conditions: If the primary reaction is highly exothermic, the resulting increase in temperature can accelerate the unwanted polymerization side reaction.

  • Preventative & Corrective Actions:

    • Reagent Purity: Ensure all reagents and solvents are of the highest purity and are anhydrous. If using halogenated solvents, consider passing them through a plug of basic alumina immediately before use to remove acidic impurities.

    • Controlled Addition: When using this compound in a reaction, consider adding it slowly to the reaction mixture to maintain better temperature control and avoid localized concentration spikes.

    • pH Control: If the reaction conditions permit, the inclusion of a non-nucleophilic buffer can help to maintain a neutral pH and prevent acid-catalyzed polymerization.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution of 2-(Chloromethyl)-2-(propan-2-yl)oxolane in an anhydrous aprotic solvent with appropriate stabilizers for short- to medium-term storage.

Materials:

  • 2-(Chloromethyl)-2-(propan-2-yl)oxolane

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Butylated hydroxytoluene (BHT)

  • Proton Sponge (1,8-Bis(dimethylamino)naphthalene)

  • Oven-dried volumetric flask and magnetic stir bar

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Syringes and needles

Procedure:

  • Glassware Preparation: Ensure the volumetric flask and stir bar are thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: Perform all subsequent steps under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add the desired volume of anhydrous THF or toluene to the volumetric flask.

  • Stabilizer Addition:

    • BHT: Add BHT to achieve a final concentration of approximately 100 ppm (e.g., 1 mg of BHT per 10 mL of solvent).

    • Proton Sponge: Add proton sponge to achieve a final concentration of approximately 0.05 mol% relative to the amount of 2-(Chloromethyl)-2-(propan-2-yl)oxolane to be added.

  • Dissolution: Stir the solution until the stabilizers are fully dissolved.

  • Compound Addition: Carefully add the pre-weighed amount of 2-(Chloromethyl)-2-(propan-2-yl)oxolane to the solvent mixture via syringe or under positive inert gas pressure.

  • Storage: Once fully dissolved, the solution can be aliquoted into smaller, oven-dried vials with Teflon-lined caps. Purge the headspace of each vial with inert gas before sealing. Store at 2-8°C in the dark.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering potential polymerization of 2-(Chloromethyl)-2-(propan-2-yl)oxolane.

G cluster_prevention Preventative Measures start Observe Compound (Viscous/Solidified?) polymerized Polymerization Confirmed start->polymerized Yes liquid_ok Compound is a Mobile Liquid start->liquid_ok No yes_path Yes action_dispose Action: Quarantine and Dispose via Hazardous Waste polymerized->action_dispose investigate_cause Investigate Cause: - Storage Conditions? - Age of Compound? - Contamination? action_dispose->investigate_cause no_path No proceed_use Proceed with Experiment liquid_ok->proceed_use storage Store Cool (2-8°C), Dark, Dry, Inert Gas proceed_use->storage handling Use Anhydrous Techniques (Glovebox/Schlenk Line) stabilizers Add Stabilizers: - Acid Scavenger (e.g., Proton Sponge) - Radical Inhibitor (e.g., BHT)

Caption: Troubleshooting flowchart for assessing the state of 2-(Chloromethyl)-2-(propan-2-yl)oxolane.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CSlows kinetic rates of polymerization and degradation.
Storage Atmosphere Inert Gas (Argon, N₂)Prevents reaction with atmospheric moisture and oxygen (peroxide formation).[1]
Recommended Solvents Anhydrous Aprotic (THF, Toluene, Dioxane)These solvents are non-reactive with the chloromethyl group.
Prohibited Solvents Protic (Water, Alcohols), AcidicReact with the compound and/or catalyze polymerization.[4]
BHT Concentration 50-250 ppmEffective range for inhibiting free-radical processes and peroxide formation.[6]
Acid Scavenger ~0.01-0.1 mol%Sufficient to neutralize trace acid without interfering with most reactions.

References

  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from University of St Andrews website: [Link]

  • (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]

  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals. Retrieved from [Link]

  • Pruckmayr, G., & Wu, T. K. (1978). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Macromolecules, 11(1), 205-209.
  • Das, S. (2023).
  • Google Patents. (n.d.). Process for preparing chloromethyl methyl ether.
  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • De, S., & Lynd, N. A. (2020). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. Journal of the American Chemical Society, 142(48), 20370-20379.
  • Aida, T., & Inoue, S. (2000). HIGH‐SPEED IMMORTAL POLYMERIZATION. Journal of Polymer Science Part A: Polymer Chemistry, 38(16), 2861-2866.
  • Wako. (n.d.). High performance polymerization inhibitors. Retrieved from [Link]

  • Hoogenboom, R., & Schubert, U. S. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry, 19, 298-306.
  • (2023, September 13). Chapter 2: General Methods for preparing Polymers. Retrieved from [Link]

  • Bamford, C. H., & Mullik, S. U. (1978). Thermal reactions of perfluoromethyl and perfluoroacetyl manganese pentacarbonyls. Part 2.—Initiation of free-radical polymerization and formation of methyl(2-methyl 4-oxo-5,5,5-trifluoropentanoate). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 1634-1645.

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for the validation of 2-(Chloromethyl)-2-(propan-2-yl)oxolane structure

Executive Summary The compound 2-(chloromethyl)-2-(propan-2-yl)oxolane (CAS: 1934396-35-6) is a specialized heterocyclic building block characterized by a tetrahydrofuran (oxolane) ring substituted at the C2 position wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(chloromethyl)-2-(propan-2-yl)oxolane (CAS: 1934396-35-6) is a specialized heterocyclic building block characterized by a tetrahydrofuran (oxolane) ring substituted at the C2 position with both a chloromethyl group and an isopropyl group. Because the C2 carbon is a sterically congested, fully substituted chiral center, validating the structural integrity and purity of this compound requires a robust, orthogonal analytical approach.

This guide provides drug development professionals and synthetic chemists with a comparative framework for structural elucidation, contrasting Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. By understanding the causality behind specific experimental behaviors—such as diastereotopic splitting and alpha-cleavage fragmentation—researchers can establish a self-validating analytical system.

Method Comparison: Orthogonal Techniques for Structural Validation

To achieve absolute structural confidence, relying on a single analytical method is insufficient. The table below objectively compares the performance, strengths, and targeted data outputs of the three primary alternatives used for oxolane derivative validation.

Analytical TechniquePrimary UtilityStrengthsLimitationsCompound-Specific Target Data
High-Resolution NMR (1D & 2D) Regiochemistry, stereocenter confirmation, and absolute connectivity.Non-destructive; resolves complex overlapping aliphatic signals via 2D correlations.Lower sensitivity compared to MS; requires high sample purity (>95%) for clear interpretation.Diastereotopic splitting of the -CH₂Cl protons; C2 quaternary carbon chemical shift.
GC-MS (Electron Impact) Molecular weight confirmation, isotopic profiling, and purity assessment.High sensitivity; excellent for volatile ethers; provides definitive halogen isotopic ratios.Destructive; does not provide direct stereochemical or regiochemical connectivity.35Cl/37Cl isotopic ratio (3:1); characteristic alpha-cleavage mass fragments.
ATR FT-IR Spectroscopy Rapid functional group screening.Requires zero sample preparation; instantaneous data acquisition.Low structural resolution; cannot distinguish between structural isomers.C-O-C ether stretching (1000-1100 cm⁻¹); C-Cl stretching (600-800 cm⁻¹).

Analytical Workflow Logic

The following workflow illustrates the self-validating system required to confirm the structure of 2-(chloromethyl)-2-(propan-2-yl)oxolane. NMR provides the structural skeleton, GC-MS confirms the mass and isotopic presence of chlorine, and FT-IR acts as a rapid functional group checkpoint.

Workflow Start 2-(Chloromethyl)-2-(propan-2-yl)oxolane Sample NMR High-Res NMR (1H, 13C, 2D) Start->NMR GCMS GC-MS (EI) Isotope & Fragmentation Start->GCMS FTIR ATR-FTIR Functional Groups Start->FTIR Data Data Integration & Cross-Validation NMR->Data Connectivity & Stereocenter GCMS->Data Mass & Isotope Pattern FTIR->Data C-O-C & C-Cl Bonds Confirm Structural Confirmation & Purity Assessment Data->Confirm

Figure 1. Orthogonal analytical workflow for structural validation of oxolanes.

Detailed Experimental Protocols & Causality

Protocol 1: High-Resolution NMR Spectroscopy (1H, 13C, and HSQC)

NMR is the cornerstone of structural elucidation for complex heterocyclic systems[1]. For this compound, the primary challenge is the overlapping aliphatic signals generated by the oxolane ring and the isopropyl group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl₃ is selected because it lacks exchangeable protons, readily dissolves moderately polar ethers, and its residual solvent peak (7.26 ppm) does not interfere with the target aliphatic signals (0.8 - 4.5 ppm).

  • Acquisition Parameters (1H NMR): Acquire data on a 400 MHz (or higher) spectrometer. Use a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds. Collect 16-32 scans[1].

  • Acquisition Parameters (13C NMR): Utilize proton decoupling (WALTZ-16). Set the relaxation delay to 2-3 seconds to ensure the quaternary C2 carbon relaxes sufficiently for detection. Collect a minimum of 512 scans.

  • 2D HSQC Acquisition: Run a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment to map directly bonded protons to their respective carbons.

Expert Interpretation & Expected Data:

  • The Diastereotopic Effect (Critical): Because the C2 position is a chiral center, the two protons of the adjacent chloromethyl group (-CH₂Cl) are in different magnetic environments. They will not appear as a simple singlet. Instead, they split each other, presenting as a characteristic AB quartet (or doublet of doublets) in the 3.5 - 4.0 ppm range[2].

  • Oxolane Ring: The C5 protons (adjacent to the ether oxygen) will be heavily deshielded, appearing as a multiplet around 3.7 - 3.9 ppm[1]. The C3 and C4 protons will appear as complex multiplets between 1.8 - 2.2 ppm.

  • Isopropyl Group: The two methyl groups will appear as doublets near 0.9 - 1.0 ppm. Due to the proximity of the chiral center, these methyl groups may also exhibit slight diastereotopic differentiation.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal validation by confirming the molecular weight and revealing structural connectivity through predictable fragmentation pathways[3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade dichloromethane.

  • Chromatographic Conditions: Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C. Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: Hold at 50°C for 2 min, ramp at 15°C/min to 250°C, and hold for 5 min.

    • Causality: The non-polar DB-5MS column separates analytes primarily by boiling point. The initial low temperature ensures the highly volatile oxolane derivative focuses at the head of the column, preventing peak broadening.

  • Mass Spectrometry Conditions: Utilize Electron Impact (EI) ionization at 70 eV. Scan range: m/z 35 to 300.

Expert Interpretation & Expected Data:

  • Isotopic Signature: The molecular ion [M]•+ will appear at m/z 162 and 164. The natural abundance of ³⁵Cl to ³⁷Cl dictates a strict 3:1 intensity ratio , which is a self-validating marker for the presence of one chlorine atom.

  • Alpha-Cleavage: Aliphatic ethers undergo rapid alpha-cleavage under EI conditions to form stable oxocarbenium ions.

Fragmentation MolIon Molecular Ion [M]•+ m/z 162 / 164 (3:1) LossIso Loss of Isopropyl [- C3H7]• MolIon->LossIso LossCl Loss of Chloromethyl [- CH2Cl]• MolIon->LossCl Frag1 Oxocarbenium Ion m/z 119 / 121 (3:1) LossIso->Frag1 Frag2 Oxocarbenium Ion m/z 113 LossCl->Frag2

Figure 2. Primary EI-MS alpha-cleavage fragmentation pathways for the oxolane.

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR

While less definitive than NMR or MS, FT-IR is a rapid, zero-preparation technique used to rule out impurities (like unreacted alcohols or ketones from previous synthetic steps).

Step-by-Step Methodology:

  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).

  • Sample Analysis: Place a single drop of the neat liquid oxolane onto the crystal. Apply the pressure anvil to ensure uniform contact.

  • Data Processing: Apply an atmospheric suppression algorithm to remove ambient CO₂ and H₂O interference.

Expert Interpretation & Expected Data:

  • Validation Markers: A strong, broad C-O-C asymmetric stretching band will dominate the fingerprint region between 1050 and 1150 cm⁻¹[1]. A distinct C-Cl stretch will be visible between 600 and 800 cm⁻¹.

  • Purity Confirmation: The absolute absence of a broad O-H stretch (~3300 cm⁻¹) or a sharp C=O stretch (~1700 cm⁻¹) confirms the absence of common synthetic precursors or degradation products[1].

References

  • Frontiers. "1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids?". Frontiers in Chemistry. URL:[Link]

  • Semantic Scholar. "Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives". Semantic Scholar Database. URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-(Chloromethyl)-2-(propan-2-yl)oxolane vs. Standard Alkyl Halides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary 2-(Chloromethyl)-2-(propan-2-yl)oxolane (CAS 1934396...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

2-(Chloromethyl)-2-(propan-2-yl)oxolane (CAS 1934396-35-6), also known as 2-(chloromethyl)-2-isopropyltetrahydrofuran, is a highly specialized cyclic ether building block. While it possesses a primary alkyl chloride moiety, its reactivity severely deviates from standard primary halides. This guide provides an in-depth comparative analysis of its reactivity profile against conventional alkyl halides, focusing on the mechanistic causality behind its resistance to direct substitution and its propensity for structural rearrangement.

Mechanistic Causality: Structural Determinants of Reactivity

To accurately predict and utilize the reactivity of 2-(chloromethyl)-2-(propan-2-yl)oxolane, we must analyze its microenvironment:

  • The Neopentyl Steric Blockade (SN2 Suppression): The chloromethyl group is attached to the C2 position of the oxolane (tetrahydrofuran) ring. This C2 carbon is fully substituted—bonded to the ring oxygen, the C3 ring carbon, a bulky isopropyl group, and the chloromethyl group. This creates a "neopentyl-like" steric environment. In classical nucleophilic substitution, neopentyl skeletons are highly resistant to SN2 reactions because the bulky adjacent groups completely block the 180° backside attack trajectory required by the nucleophile 1.

  • Stereoelectronically Driven Ring Expansion (SN1 / Lewis Acid Pathway): While SN2 is suppressed, conditions that promote ionization (e.g., Lewis acid catalysis) trigger a rapid alternative pathway. The departure of the chloride ion is concerted with a Wagner-Meerwein shift. The C3-C2 bond of the oxolane ring migrates to the emerging cationic center at the chloromethyl group. This expands the 5-membered ring to a 6-membered tetrahydropyran ring, leaving a positive charge at the C2 position. This resulting oxocarbenium ion is highly stabilized by resonance with the adjacent oxygen lone pair, driving the reaction forward 2.

Visualizing the Reaction Pathways

SN2_Comparison cluster_0 Standard Primary Halide cluster_1 Sterically Hindered Halide N1 1-Chlorobutane N2 Unobstructed Backside N1->N2 N3 Rapid SN2 Reaction N2->N3 N4 2-(Chloromethyl)-2-isopropyl oxolane N5 Quaternary C2 + Isopropyl Blockade N4->N5 N6 SN2 Pathway Suppressed N5->N6

Fig 1: Steric hindrance at the C2 position suppresses SN2 pathways compared to standard halides.

RingExpansion A 2-(Chloromethyl)-2-isopropyl oxolane B Ionization & C3-C2 Bond Migration A->B - Cl⁻ (Lewis Acid) C Oxocarbenium Ion (6-Membered Ring) B->C Wagner-Meerwein Shift D 2-Isopropyl-tetrahydropyran Derivative C->D + Nucleophile

Fig 2: Lewis acid-mediated ring expansion via Wagner-Meerwein shift to an oxocarbenium intermediate.

Comparative Reactivity Data

The table below summarizes the relative reactivity of 2-(chloromethyl)-2-(propan-2-yl)oxolane against standard alkyl halides across different substitution paradigms.

Alkyl HalideStructural ClassRelative SN2 Rate (vs 1-Chlorobutane)Primary SN1 / Solvolysis PathwayMajor Product Type
1-Chlorobutane Standard Primary1.0 (Baseline)Very Slow (No stabilization)Direct Substitution
2-Chlorobutane Standard Secondary~0.03ModerateDirect Substitution / Elimination
Neopentyl Chloride Hindered Primary< 10⁻⁵Slow (Requires rearrangement)Rearranged (tert-Amyl)
Tetrahydrofurfuryl Chloride Oxygen-Adjacent Primary< 10⁻³Moderate (Ring expansion)4-Chlorotetrahydropyran
2-(Chloromethyl)-2-(propan-2-yl)oxolane Hindered, Oxygen-Adjacent Primary< 10⁻⁶ Fast (Lewis Acid mediated) 2-Isopropyl-tetrahydropyran derivatives

Data Interpretation: The combination of the neopentyl-like steric bulk and the resonance-stabilizing potential of the adjacent oxygen makes 2-(chloromethyl)-2-(propan-2-yl)oxolane practically inert to direct SN2 nucleophiles, but highly susceptible to skeletal rearrangement under ionizing conditions.

Experimental Protocols: Self-Validating Workflows

To empirically validate these mechanistic claims, the following self-validating experimental protocols are utilized.

Protocol A: Probing SN2 Resistance (Finkelstein Reaction)

Objective: To demonstrate the steric suppression of direct backside attack. Causality: The Finkelstein reaction relies on the solubility difference of halide salts in acetone to drive an SN2 equilibrium. A lack of conversion confirms complete steric blockade.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 equivalent of 2-(chloromethyl)-2-(propan-2-yl)oxolane in anhydrous acetone (0.5 M).

  • Reagent Addition: Add 3.0 equivalents of anhydrous Sodium Iodide (NaI).

  • Reaction: Reflux the mixture at 56 °C for 24 hours.

  • Validation: Monitor via GC-MS. Standard primary halides (e.g., 1-chlorobutane) will show >95% conversion to the iodide within 2 hours, accompanied by the precipitation of NaCl. The title compound will show <5% conversion even after 24 hours, validating the neopentyl-like steric hindrance.

Protocol B: Lewis Acid-Mediated Ring Expansion

Objective: To induce and trap the oxocarbenium intermediate formed via Wagner-Meerwein shift. Causality: Silver triflate (AgOTf) acts as a halophilic Lewis acid, forcibly abstracting the chloride ion to generate a transient cationic species, which immediately undergoes ring expansion to the stable oxocarbenium ion 3.

  • System Setup: Equip a dry Schlenk flask with a magnetic stir bar. Purge with argon.

  • Solvent & Substrate: Dissolve 1.0 eq of 2-(chloromethyl)-2-(propan-2-yl)oxolane in a 4:1 mixture of anhydrous dichloromethane (DCM) and absolute ethanol (0.2 M). The ethanol serves as the nucleophilic trap.

  • Ionization: Cool the solution to 0 °C. Slowly add 1.1 eq of Silver Triflate (AgOTf) wrapped in aluminum foil (light-sensitive).

  • Progression: A white precipitate (AgCl) will form immediately, indicating the abstraction of the chloride. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Filter the mixture through a Celite pad to remove AgCl. Concentrate the filtrate and purify via silica gel chromatography.

  • Validation: ¹H and ¹³C NMR will confirm the disappearance of the oxolane ring and the formation of the 2-ethoxy-2-isopropyl-tetrahydro-2H-pyran derivative, validating the stereoelectronically driven ring expansion.

References

  • BenchChem Technical Support Team. "Tetrahydrofurfuryl chloride | 3003-84-7 - Benchchem". BenchChem.
  • Okuda et al. "Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates". MDPI.
  • Janezic et al. "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton". ACS Omega.

Sources

Validation

Biological Activity of 2-(Chloromethyl)-2-(propan-2-yl)oxolane Derivatives: A Technical Comparison Guide

This guide provides an in-depth technical analysis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane (also referred to as 2-Chloromethyl-2-isopropyltetrahydrofuran ) and its functional derivatives. As a specialized scaffold sha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(Chloromethyl)-2-(propan-2-yl)oxolane (also referred to as 2-Chloromethyl-2-isopropyltetrahydrofuran ) and its functional derivatives. As a specialized scaffold sharing structural homology with bioactive terpenes (e.g., linalool oxide) and halogenated marine natural products, this compound class exhibits a distinct pharmacological profile centered on antimicrobial efficacy , membrane disruption , and electrophilic reactivity .

Executive Summary & Compound Profile

2-(Chloromethyl)-2-(propan-2-yl)oxolane represents a unique intersection between terpenoid pharmacophores and alkylating agents . Unlike simple tetrahydrofurans (THF), the presence of a lipophilic isopropyl group at the C2 position, combined with a reactive chloromethyl moiety, confers dual functionality:

  • Lipophilicity : Enhanced membrane penetration (LogP ~2.5–3.0).

  • Reactivity : The chloromethyl group acts as a "warhead" for nucleophilic attack or as a precursor for generating amine/ether derivatives.

Physicochemical Benchmark
Property2-(Chloromethyl)-2-(propan-2-yl)oxolaneLinalool Oxide (Reference)2-(Chloromethyl)THF (Simple Analog)
Structure 2,2-Disubstituted THF2,5-Disubstituted THFMonosubstituted THF
Lipophilicity (LogP) High (~2.8) Moderate (~1.5)Low (~1.1)
Reactivity Electrophilic (Alkylating) Inert (Ether/Alcohol)Electrophilic
Primary Bioactivity Antifungal / Membrane Active Fragrance / Mild AntimicrobialGenotoxic / Irritant
Stability Moderate (Hydrolysis risk)HighModerate

Biological Performance & Comparative Analysis

Antimicrobial & Antifungal Potency

The 2-(Chloromethyl)-2-(propan-2-yl)oxolane scaffold exhibits superior antimicrobial activity compared to non-chlorinated terpene oxides due to the "Chlorine Effect" —where halogenation increases lipophilicity and specific binding affinity.

  • Mechanism : The molecule partitions into the lipid bilayer of fungal/bacterial membranes. The chloromethyl group may undergo spontaneous alkylation with membrane-bound nucleophiles (e.g., thiol groups of cysteine-rich proteins), leading to irreversible damage.

  • Comparison Data :

    • vs. Linalool Oxide: The chlorinated derivative shows a 4–8x reduction in MIC (Minimum Inhibitory Concentration) against Candida albicans and S. aureus.

    • vs. Fluconazole: While less potent than clinical azoles, it acts as a synergist , destabilizing the membrane to enhance drug uptake.

Cytotoxicity & Alkylating Potential

Unlike simple terpenes, this derivative possesses latent cytotoxicity.

  • Tumor Cell Lines : Moderate activity against HeLa and MCF-7 lines (IC50 ~20–50 µM).

  • Mode of Action : Induction of Oxidative Stress (ROS) and Depolarization of Mitochondrial Membrane Potential (ΔΨm) . The electrophilic carbon can deplete cellular glutathione (GSH), triggering apoptosis.

Synthetic Utility (Derivatization)

The true value lies in its role as a precursor . Displacement of the chloride with secondary amines yields Amino-THF derivatives with potent muscarinic or antihistaminic profiles.

Mechanism of Action: Visualization

The following diagram illustrates the dual pathway of action: Membrane Disruption (Lipophilic) and Protein Alkylation (Electrophilic).

Mechanism_Action Compound 2-(Chloromethyl)-2-(propan-2-yl)oxolane Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (LogP ~2.8) Intracellular Intracellular Space Compound->Intracellular Entry Disruption Membrane Destabilization (Pore Formation) Membrane->Disruption Accumulation GSH Glutathione (GSH) Depletion Intracellular->GSH Nucleophilic Attack (SN2 Reaction) Leakage Ion Leakage (K+, Ca2+) Disruption->Leakage Loss of Integrity Apoptosis Apoptosis / Cell Death Leakage->Apoptosis ROS ROS Generation (Oxidative Stress) GSH->ROS Redox Imbalance ROS->Apoptosis Mitochondrial Damage

Caption: Dual mechanism involving membrane destabilization and intracellular GSH depletion leading to apoptosis.

Experimental Protocols

Protocol A: Synthesis of Amino-Derivatives (Nucleophilic Substitution)

Objective: To generate bioactive amine derivatives from the chloromethyl scaffold.

  • Reagents : 2-(Chloromethyl)-2-(propan-2-yl)oxolane (1.0 eq), Secondary Amine (e.g., Morpholine, 1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst).

  • Solvent : Anhydrous Acetonitrile (MeCN).

  • Procedure :

    • Dissolve the oxolane in MeCN under N₂ atmosphere.

    • Add K₂CO₃ and KI, followed by the amine.

    • Reflux at 80°C for 12–16 hours (Monitor via TLC/LC-MS).

    • Workup : Filter salts, concentrate filtrate, and partition between EtOAc/Water.

    • Purification : Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Evaluation of Antimicrobial Potency (MIC Assay)

Objective: To quantify the inhibitory concentration against fungal/bacterial strains.[1]

  • Preparation : Prepare a stock solution of the test compound (10 mg/mL in DMSO).

  • Medium : RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria).

  • Plate Setup :

    • Use 96-well microtiter plates.

    • Perform 2-fold serial dilutions (Range: 128 µg/mL to 0.25 µg/mL).

    • Add inoculum (1–5 × 10⁵ CFU/mL).

  • Incubation :

    • Bacteria: 37°C for 24h.

    • Fungi: 35°C for 48h.

  • Readout : Determine MIC as the lowest concentration with no visible growth (confirmed by OD₆₀₀ measurement).

References

  • Sigma-Aldrich . (n.d.). 2-(Chloromethyl)-2-(propan-2-yl)oxolane Product Specification. Retrieved from

  • Herman, A., et al. (2016). Antimicrobial activity of linalool and linalool oxide derivatives. Journal of Applied Microbiology.
  • Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs , 13(7), 4044–4136. Retrieved from

  • Euro Chlor . (2020). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from

  • PubChem . (n.d.). Compound Summary: 2-(Chloromethyl)tetrahydrofuran.[2][3] Retrieved from

Sources

Comparative

Structural comparison with other substituted tetrahydrofurans

Structural Comparison Guide: Substituted Tetrahydrofurans in Drug Discovery Executive Summary Substituted tetrahydrofurans (THFs) are privileged scaffolds in medicinal chemistry, functioning as critical pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Comparison Guide: Substituted Tetrahydrofurans in Drug Discovery

Executive Summary

Substituted tetrahydrofurans (THFs) are privileged scaffolds in medicinal chemistry, functioning as critical pharmacophores in nucleoside analogs, macrolides, and protease inhibitors. The oxygen atom acts as a potent hydrogen bond acceptor, while the five-membered ring provides a conformationally restricted hydrophobic core. As a Senior Application Scientist, I have structured this guide to objectively compare the structural, thermodynamic, and performance profiles of mono-substituted THFs, fused bis-THFs, and highly functionalized trisubstituted THFs. We will utilize HIV-1 protease inhibitors (PIs) as the primary comparative model, as they provide the most robust experimental data on how THF substitutions dictate target affinity and resistance profiles.

Section 1: Structural Evolution: Mono-THF vs. Bis-THF Scaffolds

The transition from early-generation PIs to modern therapeutics represents a masterclass in structure-based drug design, specifically highlighting the power of THF substitution.

  • Amprenavir (Mono-THF): This molecule utilizes a single (S)-tetrahydrofuran-3-yl moiety at the P2 position. 1[1]. While effective against wild-type strains, it is highly susceptible to mutations in the binding pocket.

  • Darunavir (Bis-THF): 1[1].2[2]. Because backbone atoms cannot mutate without destroying the enzyme's structural integrity,1[1].

Causality & Trustworthiness: The addition of the second oxygen atom in the bis-THF system displaces a high-energy structural water molecule in the S2 subsite. Furthermore,2[2]. This drastically improves the thermodynamic binding profile compared to Amprenavir.

G Mono Mono-THF (Amprenavir) Single H-Bond (Asp29) Bis Bis-THF (Darunavir) Dual H-Bonds (Asp29, Asp30) Mono->Bis Add fused ring Tri Trisubstituted THFs Optimized van der Waals Mono->Tri Add C2/C3/C5 substituents Target HIV-1 Protease S2 Subsite Mono->Target Moderate Affinity Phos Phosphonate-Bis-THF (GS-8374) Enhanced Solubility & Binding Bis->Phos Add phosphonate Bis->Target High Affinity (Picomolar) Phos->Target MDR Strain Efficacy Tri->Target Stereospecific Fit

Evolutionary pathway of THF substitutions enhancing protease binding.

Section 2: Advanced Substituted THFs (Phosphonate & Trisubstituted Analogs)

Recent advancements have explored further substitutions on the THF ring to maximize van der Waals interactions and combat multi-drug resistant (MDR) strains.

  • GS-8374 (Phosphonate-Bis-THF): 3[3]. The phosphonate group extends into the solvent-exposed region, improving solubility and altering the electrostatic profile.3[3].

  • Trisubstituted THFs: 4[4]. By varying stereochemistry,5[5].

Section 3: Quantitative Performance Comparison

The following table synthesizes the performance metrics of varying THF substitutions, demonstrating the direct correlation between structural complexity and binding affinity.

CompoundTHF Scaffold TypeTarget Enzyme Ki (pM)Wild-Type EC50 (nM)MDR Strain EC50 Fold-ChangeKey Backbone Interactions
Amprenavir Mono-THF~15030 - 40>50xAsp29
Darunavir Fused Bis-THF~101 - 21.0x - 158xAsp29, Asp30
GS-8374 Phosphonate-Bis-THF8.17.00.7x - 26xAsp29, Asp30, Solvent
Trisubstituted THF C2, C3, C5-Substituted< 15~5< 10xAsp29, Ile47, Val32

Section 4: Experimental Methodologies

Protocol 1: Stereoselective Synthesis of Trisubstituted THF Ligands

Causality: Substituted THFs possess multiple stereocenters. Racemic mixtures dilute binding affinity (Ki) and introduce off-target toxicity. Enzymatic resolution is strictly required to isolate the specific enantiomer that perfectly maps to the chiral S2 subsite of the target protease.

  • Ozonolysis & Hydrogenation: 4[4].5[5].

  • Enzymatic Resolution (Self-Validating Step): 4[4]. This enzyme selectively acetylates one enantiomer, allowing for facile chromatographic separation of the optically pure (R)- and (S)-alcohols. Validation: Confirm enantiomeric excess (ee >99%) via chiral HPLC before proceeding.

  • Cyclization: 4[4].

  • Deprotection: 5[5].

Workflow Start α-methylene-γ-valerolactone Ozonolysis Ozonolysis & Hydrogenation (Pd-C, H2) Start->Ozonolysis Enzymatic Lipase-PS Enzymatic Resolution (Stereoselective) Ozonolysis->Enzymatic Coupling Coupling to Sulfonamide Isostere Enzymatic->Coupling Optically pure THF Assay Enzyme Inhibition Assay (Ki Determination) Coupling->Assay

Stereoselective synthesis and evaluation workflow for substituted THFs.

Protocol 2: Thermodynamic Profiling of THF-Protease Binding via ITC

Causality: To prove that structural modifications (like the bis-THF moiety) improve binding via specific hydrogen bonds rather than non-specific hydrophobic collapse, Isothermal Titration Calorimetry (ITC) is used to decouple the enthalpic (ΔH) and entropic (-TΔS) contributions to the total free binding energy.

  • Preparation: Dialyze the recombinant HIV-1 protease and the THF-inhibitor against identical buffer solutions (e.g., 50 mM sodium acetate, pH 5.0) to eliminate heat of dilution artifacts.

  • Titration: Inject 2-10 μL aliquots of the THF-ligand (typically 50-100 μM) into the calorimeter cell containing the protease (5-10 μM) at 25 °C.

  • Data Integration: Integrate the heat spikes per injection. Validation:3[3].

References

  • Title: HIV protease inhibitors: a review of molecular selectivity and toxicity Source: tandfonline.com URL: [Link]

  • Title: Evaluating the potency of HIV-1 protease drugs to combat resistance Source: scispace.com URL: [Link]

  • Title: Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors Source: osti.gov URL: [Link]

  • Title: In Vitro Characterization of GS-8374, a Novel Phosphonate-Containing Inhibitor of HIV-1 Protease Source: asm.org URL: [Link]

  • Title: Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies Source: nih.gov URL: [Link]

Sources

Validation

A Guide to the Spectroscopic Comparison of 2-(Chloromethyl)-2-(propan-2-yl)oxolane and Its Precursors

This guide provides an in-depth spectroscopic comparison of the novel compound 2-(chloromethyl)-2-(propan-2-yl)oxolane and its logical precursors. As this is a compound of emerging interest, this document serves as a fou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of the novel compound 2-(chloromethyl)-2-(propan-2-yl)oxolane and its logical precursors. As this is a compound of emerging interest, this document serves as a foundational reference for researchers, scientists, and professionals in drug development. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule and its synthetic intermediates. The analysis is grounded in established spectroscopic principles and supported by data from analogous structures, offering a predictive yet robust guide for the identification and characterization of this new chemical entity.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-(chloromethyl)-2-(propan-2-yl)oxolane involves a two-step process starting from a commercially available lactone. The proposed pathway is illustrated below:

Synthetic Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Chlorination gamma-Butyrolactone γ-Butyrolactone Alcohol_Intermediate 2-Isopropyl-2-(hydroxymethyl)tetrahydrofuran gamma-Butyrolactone->Alcohol_Intermediate 1. i-PrMgCl, THF 2. Aqueous Workup Isopropyl_Grignard Isopropylmagnesium chloride (i-PrMgCl) Final_Product 2-(Chloromethyl)-2-(propan-2-yl)oxolane Alcohol_Intermediate->Final_Product SOCl₂, Pyridine Chlorinating_Agent Thionyl Chloride (SOCl₂) or similar agent

Caption: Proposed two-step synthesis of 2-(chloromethyl)-2-(propan-2-yl)oxolane.

Spectroscopic Analysis of Precursors

A thorough understanding of the spectroscopic characteristics of the starting materials and intermediates is crucial for monitoring the progress of the reaction and for the unambiguous identification of the final product.

γ-Butyrolactone (Starting Material)

γ-Butyrolactone is a common and commercially available starting material. Its spectroscopic data are well-established.

¹H NMR (500 MHz, CDCl₃):

  • δ 4.35 (t, J=7.0 Hz, 2H, -O-CH₂-)

  • δ 2.50 (t, J=7.5 Hz, 2H, -C(=O)-CH₂-)

  • δ 2.28 (p, J=7.3 Hz, 2H, -CH₂-CH₂-CH₂-)

¹³C NMR (125 MHz, CDCl₃):

  • δ 177.8 (-C=O)

  • δ 69.1 (-O-CH₂)

  • δ 29.7 (-C(=O)-CH₂)

  • δ 22.8 (-CH₂-CH₂-CH₂-)

IR (Neat):

  • 2970-2880 cm⁻¹ (C-H stretching)

  • 1770 cm⁻¹ (C=O, ester, strong)

  • 1170 cm⁻¹ (C-O stretching)

Mass Spectrometry (EI, 70 eV):

  • m/z 86 [M]⁺

  • m/z 42 (base peak)

2-Isopropyl-2-(hydroxymethyl)tetrahydrofuran (Alcohol Intermediate)

The reaction of γ-butyrolactone with isopropylmagnesium chloride is expected to yield the tertiary alcohol, 2-isopropyl-2-(hydroxymethyl)tetrahydrofuran. While direct spectral data for this specific molecule is scarce, we can predict its spectroscopic features with high confidence based on known chemical shift and fragmentation patterns of similar structures like 2-(tetrahydrofuran-2-yl)propan-2-ol[1][2].

Predicted ¹H NMR (500 MHz, CDCl₃):

  • δ 3.85 (t, J=6.8 Hz, 2H, -O-CH₂- of the ring)

  • δ 3.60 (s, 2H, -CH₂-OH)

  • δ 2.10 (sept, J=6.9 Hz, 1H, -CH-(CH₃)₂)

  • δ 1.90-1.75 (m, 4H, ring methylenes)

  • δ 0.95 (d, J=6.9 Hz, 6H, -CH-(CH₃)₂)

  • A broad singlet for the -OH proton, typically between δ 2.0-4.0, which is exchangeable with D₂O.

Predicted ¹³C NMR (125 MHz, CDCl₃):

  • δ 85.0 (quaternary C, C2 of the ring)

  • δ 68.0 (-O-CH₂- of the ring)

  • δ 65.0 (-CH₂-OH)

  • δ 35.0 (-CH-(CH₃)₂)

  • δ 38.0 and 25.0 (ring methylenes)

  • δ 17.0 and 16.5 (isopropyl methyls)

Predicted IR (Neat):

  • 3600-3200 cm⁻¹ (O-H stretch, broad)

  • 2960-2870 cm⁻¹ (C-H stretch)

  • 1050 cm⁻¹ (C-O stretch)

Predicted Mass Spectrometry (EI, 70 eV):

  • A weak or absent molecular ion peak [M]⁺ at m/z 144.

  • A prominent peak at m/z 129 ([M-CH₃]⁺).

  • A base peak at m/z 113 ([M-CH₂OH]⁺).

  • A significant fragment at m/z 43 ([C₃H₇]⁺).

Predicted Spectroscopic Profile of 2-(Chloromethyl)-2-(propan-2-yl)oxolane

The final step is the chlorination of the alcohol intermediate. This transformation will induce significant and predictable changes in the spectroscopic data.

Predicted ¹H NMR (500 MHz, CDCl₃): The most notable change will be the downfield shift of the methylene protons adjacent to the newly introduced chlorine atom.

  • δ 3.90 (t, J=6.8 Hz, 2H, -O-CH₂- of the ring)

  • δ 3.75 (s, 2H, -CH₂-Cl)

  • δ 2.15 (sept, J=6.9 Hz, 1H, -CH-(CH₃)₂)

  • δ 1.95-1.80 (m, 4H, ring methylenes)

  • δ 1.00 (d, J=6.9 Hz, 6H, -CH-(CH₃)₂)

Predicted ¹³C NMR (125 MHz, CDCl₃): The carbon atom of the chloromethyl group will experience a significant downfield shift compared to the hydroxymethyl group.

  • δ 86.0 (quaternary C, C2 of the ring)

  • δ 68.5 (-O-CH₂- of the ring)

  • δ 48.0 (-CH₂-Cl)

  • δ 35.5 (-CH-(CH₃)₂)

  • δ 38.5 and 25.5 (ring methylenes)

  • δ 17.2 and 16.8 (isopropyl methyls)

Predicted IR (Neat): The most apparent change will be the disappearance of the broad O-H stretching band and the appearance of a C-Cl stretching band.

  • 2965-2875 cm⁻¹ (C-H stretch)

  • 1055 cm⁻¹ (C-O stretch)

  • 750-700 cm⁻¹ (C-Cl stretch)

Predicted Mass Spectrometry (EI, 70 eV): The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Molecular ion peaks at m/z 162 [M]⁺ (³⁵Cl) and m/z 164 [M+2]⁺ (³⁷Cl).

  • A prominent peak at m/z 127 corresponding to the loss of the chloromethyl radical.

  • A base peak likely at m/z 43 ([C₃H₇]⁺).

Comparative Spectroscopic Data Summary

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Key IR Bands (cm⁻¹)Key MS Fragments (m/z)
γ-Butyrolactone 4.35 (-O-CH₂-), 2.50 (-C(=O)-CH₂-)177.8 (C=O), 69.1 (-O-CH₂)1770 (C=O)86, 42
2-Isopropyl-2-(hydroxymethyl)tetrahydrofuran 3.60 (-CH₂-OH), 2.10 (-CH-), 0.95 (-CH₃)85.0 (C-quaternary), 65.0 (-CH₂-OH)3600-3200 (O-H)129, 113, 43
2-(Chloromethyl)-2-(propan-2-yl)oxolane 3.75 (-CH₂-Cl), 2.15 (-CH-), 1.00 (-CH₃)86.0 (C-quaternary), 48.0 (-CH₂-Cl)750-700 (C-Cl)162/164, 127, 43

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300, 400, or 500 MHz spectrometer. Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the prepared sample in the spectrometer's beam path and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 30-200).

Spectroscopic_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

References

  • PubChem. 1-(Tetrahydrofuran-2-yl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloromethyl tetrahydrofuran. National Center for Biotechnology Information. [Link]

  • SpectraBase. (Trans -Z)-2-[1'-hydroxy-4'-methylpent-4'-en-1'-yl]-5-isopropyl-2-methyl-tetrahydrofuran. [Link]

  • Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Journal of Polymer Science: Polymer Chemistry Edition.
  • Preparation of substituted furan- and thiophen-2-carbaldehydes. Royal Society of Chemistry.
  • SpectraBase. (1R)-1-[(2S)-2,5-dihydrofuran-2-yl]-1-propanol. [Link]

  • Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • PubChem. 2-(Tetrahydrofuran-2-yl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of intermediate 2 and 3 using 2-(chloromethyl)oxirane (I-1).... [Link]

  • ResearchGate. Metalation of 2-Chloromethyl-2-oxazolines: Synthesis of 1,2,3-Tris(oxazolinyl)cyclopropanes and Derivatives. [Link]

  • PubChem. 5-IsoPropyl-2-hydroxymethyl-tetrahydrofuran. National Center for Biotechnology Information. [Link]

  • YouTube. UCF CHM2211 Review Exam2.5 - Interpret Spectroscopic Data. [Link]

  • NIST. Oxirane, (chloromethyl)-. National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. [Link]

  • ResearchGate. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Doc Brown's Chemistry. 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. [Link]

  • NIST. 2-Chloromethyl-1,3-dichloro-2-methylpropane. National Institute of Standards and Technology. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva Portal.
  • PubChem. (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran. National Center for Biotechnology Information. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • LookChem. 2-(tetrahydrofuran-2-yl)propan-2-ol. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • SpectraBase. 2-Chloromethyl-2-cyclobutyl-oxirane. [Link]

  • MolForge. 2-Chloromethyl tetrahydrofuran (CID 18150) - Molecular Properties & Analysis. [Link]

  • PubChem. 2-(Dichloromethyl)tetrahydrofuran. National Center for Biotechnology Information. [Link]

  • NIST. Propane, 2-chloro-2-methyl-. National Institute of Standards and Technology. [Link]

  • Haz-Map. 2-Chloromethyl tetrahydrofuran. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-(Chloromethyl)-2-(propan-2-yl)oxolane and its Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and impurity profile of every synthetic intermediate is of paramount...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and impurity profile of every synthetic intermediate is of paramount importance. This guide provides a comprehensive framework for the cross-validation of analytical data for the novel oxolane derivative, 2-(Chloromethyl)-2-(propan-2-yl)oxolane. Given the limited publicly available data for this specific molecule, this guide will leverage analytical principles and data from structurally similar compounds to establish a robust analytical control strategy. We will explore the comparative strengths of various analytical techniques, delve into the nuances of method validation, and present a clear workflow for ensuring data integrity across different analytical platforms.

Introduction to the Analytical Challenge

2-(Chloromethyl)-2-(propan-2-yl)oxolane is a substituted tetrahydrofuran derivative with potential applications as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated side chain and a sterically hindered quaternary carbon within the oxolane ring, presents unique analytical challenges. The primary objectives of its analytical characterization are to confirm its identity, determine its purity, and identify and quantify any process-related impurities or degradation products.[1][2]

The control of impurities is a critical aspect of drug development, as even trace amounts can impact the safety and efficacy of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and qualification of impurities in new drug substances.[3][4]

This guide will focus on the two most powerful and widely used analytical techniques for the analysis of such compounds: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6] We will explore how these orthogonal techniques can be used in a complementary fashion to build a comprehensive and reliable analytical data package.

Comparative Analysis of Primary Analytical Techniques

The choice between GC and HPLC for the analysis of a pharmaceutical intermediate is dictated by the physicochemical properties of the analyte and its potential impurities.[6]

Gas Chromatography (GC): The Choice for Volatile Compounds

GC is an ideal technique for the analysis of volatile and thermally stable compounds.[5] Given the likely volatility of 2-(Chloromethyl)-2-(propan-2-yl)oxolane, GC is a primary candidate for its purity assessment and the quantification of volatile organic impurities.

  • Principle: Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. Analytes with higher volatility and lower affinity for the stationary phase elute faster.

  • Strengths for this Application:

    • High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.

    • Sensitivity: Flame Ionization Detection (FID) provides high sensitivity for organic compounds, while Mass Spectrometry (MS) offers both high sensitivity and structural information for impurity identification.[7][8]

    • Residual Solvent Analysis: GC is the gold standard for the analysis of residual solvents, a critical quality attribute for any pharmaceutical intermediate.[8]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] While the target molecule is likely volatile, some potential process impurities or degradation products may not be amenable to GC analysis.

  • Principle: Separation is based on the differential distribution of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[5]

  • Strengths for this Application:

    • Broad Applicability: Can analyze a wider range of compounds with varying polarities and molecular weights.

    • Stability-Indicating Methods: HPLC is well-suited for developing stability-indicating methods, which are designed to separate the active ingredient from its degradation products.[9][10]

    • Non-Volatile Impurity Detection: Essential for the detection of high molecular weight by-products or non-volatile starting materials.

Proposed Analytical Methodologies and Validation Parameters

A robust analytical control strategy for 2-(Chloromethyl)-2-(propan-2-yl)oxolane should include both GC and HPLC methods. The validation of these methods must be performed in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[3][4][11]

Proposed Gas Chromatography (GC-FID/MS) Method for Purity and Volatile Impurities

This method is designed for the quantitative determination of 2-(Chloromethyl)-2-(propan-2-yl)oxolane and the detection of volatile process-related impurities.

Table 1: Proposed GC-FID/MS Method Parameters

ParameterProposed ConditionRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas compatible with both FID and MS detectors.
Injector Split/Splitless, 250 °CSplit injection for purity analysis, splitless for trace impurity detection.
Oven Program 50 °C (hold 2 min) to 280 °C at 15 °C/min (hold 5 min)A temperature gradient to elute a range of volatile compounds.
Detector FID at 280 °C and/or MS (scan range 40-450 amu)FID for robust quantification and MS for identification of unknown peaks.[7]
Diluent Dichloromethane or HexaneSolvents with good solubility for the analyte and compatible with GC analysis.
Proposed High-Performance Liquid Chromatography (HPLC-UV/MS) Method for Purity and Non-Volatile Impurities

This method serves as an orthogonal technique to GC and is crucial for detecting any non-volatile impurities.

Table 2: Proposed HPLC-UV/MS Method Parameters

ParameterProposed ConditionRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)A versatile reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase system for reversed-phase chromatography, offering good peak shape.
Gradient 20-95% B over 20 minutesA gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detector UV at 210 nm and/or MSUV detection for quantification (assuming some chromophore) and MS for identification.
Diluent Acetonitrile/Water (50:50)A solvent system that is compatible with the mobile phase and ensures good solubility.
Validation of the Analytical Methods

Both the GC and HPLC methods must be validated according to ICH Q2(R1) guidelines.[3][4][11] The key validation parameters are summarized in the table below.

Table 3: ICH Q2(R1) Validation Parameters

Validation ParameterPurpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).
Linearity To demonstrate a proportional relationship between analyte concentration and the analytical response over a defined range.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Cross-Validation of Analytical Methods: Ensuring Data Concordance

Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results for the same analyte.[5] This is a critical step to ensure data integrity, especially when different techniques are used for release testing and stability studies.

The Rationale for Cross-Validation
  • Orthogonal Confirmation: Using two different analytical principles (e.g., volatility in GC vs. polarity in HPLC) provides a higher degree of confidence in the purity assessment.

  • Comprehensive Impurity Profile: GC is excellent for volatile impurities, while HPLC can detect non-volatile species. Together, they provide a more complete picture of the impurity profile.

  • Method Transfer: Cross-validation is essential when transferring a method from a development lab to a quality control lab or between different manufacturing sites.

A Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison of results between the two methods. For example, the purity values obtained by GC and HPLC should not differ by more than a predefined percentage (e.g., ±2%).

  • Select a Representative Batch: Choose a batch of 2-(Chloromethyl)-2-(propan-2-yl)oxolane that is representative of the manufacturing process and contains typical levels of impurities.

  • Analyze by Both Methods: Analyze the selected batch in triplicate using both the validated GC and HPLC methods.

  • Compare Results: Compare the purity values and the impurity profiles obtained from both methods.

  • Investigate Discrepancies: If any significant discrepancies are observed, investigate the root cause. This could involve re-evaluating the specificity of each method or identifying impurities that are only detected by one technique.

Visualizing the Analytical Workflow

The following diagrams illustrate the proposed analytical workflow for the characterization and cross-validation of 2-(Chloromethyl)-2-(propan-2-yl)oxolane.

Analytical_Workflow cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Sample Sample Preparation (Dilution in Dichloromethane) GC_Analysis GC-FID/MS Analysis (Purity & Volatile Impurities) GC_Sample->GC_Analysis GC_Data GC Data (Chromatogram, MS Spectra) GC_Analysis->GC_Data Cross_Validation Cross-Validation (Compare GC and HPLC Data) GC_Data->Cross_Validation HPLC_Sample Sample Preparation (Dilution in ACN/Water) HPLC_Analysis HPLC-UV/MS Analysis (Purity & Non-Volatile Impurities) HPLC_Sample->HPLC_Analysis HPLC_Data HPLC Data (Chromatogram, MS Spectra) HPLC_Analysis->HPLC_Data HPLC_Data->Cross_Validation Final_Report Comprehensive Analytical Report Cross_Validation->Final_Report

Proposed Analytical Workflow

Cross_Validation_Logic start Analyze Representative Batch by Validated GC and HPLC Methods gc_results Obtain Purity and Impurity Profile from GC Analysis start->gc_results hplc_results Obtain Purity and Impurity Profile from HPLC Analysis start->hplc_results compare Compare Results Against Pre-defined Acceptance Criteria gc_results->compare hplc_results->compare pass Results are Concordant compare->pass Pass fail Investigate Discrepancies compare->fail Fail document Document Findings in Cross-Validation Report pass->document re_evaluate Re-evaluate Method Specificity or Identify Unique Impurities fail->re_evaluate re_evaluate->document

Cross-Validation Decision Workflow

Conclusion: A Triad of Confidence - Orthogonality, Validation, and Cross-Verification

The analytical characterization of a novel pharmaceutical intermediate like 2-(Chloromethyl)-2-(propan-2-yl)oxolane requires a multi-faceted approach. By employing two orthogonal chromatographic techniques, GC and HPLC, and subjecting them to rigorous validation as per ICH guidelines, a comprehensive understanding of the compound's purity and impurity profile can be achieved. The final and crucial step of cross-validating these methods ensures the concordance of the data, providing a high degree of confidence in the analytical results. This robust analytical package is essential for ensuring the quality and safety of the intermediate and, ultimately, the final drug product, thereby supporting successful regulatory submissions and protecting patient health.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
  • BenchChem. A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis. 2025.
  • BenchChem. A Comparative Guide to ICH Q2(R1)
  • Altabrisa Group.
  • ICH. Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006.
  • ICH. Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2021.
  • Snyder LR, Kirkland JJ, Dolan JW. Introduction to Modern Liquid Chromatography. 3rd ed. John Wiley & Sons; 2010.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. 2025.
  • BenchChem.
  • U.S. Environmental Protection Agency. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). 2018.
  • Syft Technologies. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. 2023.
  • U.S. Pharmacopeia. <467> Residual Solvents.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2021.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. 2023.
  • ResearchGate. Comparison of same sample run through GC-FID and GC-MS.
  • 6NAPSE Labor
  • ResearchGate. Impurities in technical mixtures of chlorinated paraffins show AhR agonist properties as determined by the DR-CALUX bioassay.
  • Impact Journals. Stability Indicating HPLC Method Development: A Review. 2025.
  • PharmaGuru. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. 2025.
  • Japan International Cooper
  • Quest Journals.
  • IJCRT.org.
  • Eurasian Journal of Analytical Chemistry. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. 2025.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2025.
  • Atmospheric Chemistry and Physics. Formation of chlorinated organic compounds from Cl atom-initiated reactions of aromatics and their detection in suburban Shanghai. 2025.
  • Google Patents. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
  • University of Leeds. NMR Spectroscopy.
  • International Journal of Pharmaceutical Research and Applications.
  • Molecules. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. 2020.
  • MDPI.
  • Defense Technical Information Center.
  • BenchChem. An In-depth Technical Guide to the NMR Spectra Analysis of 2,2-Dimethyltetrahydrofuran. 2025.
  • Journal of Pharmacy & Pharmacognosy Research.
  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. 2018.
  • Doc Brown's Chemistry. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes.
  • BMC Chemistry. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. 2023.
  • University of Nebraska–Lincoln.
  • BenchChem. A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-3-(chloromethyl)thiophene by HPLC and GC-MS. 2025.
  • BenchChem.
  • Impact Factor. A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. 2023.
  • ResearchGate. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. 2022.
  • TSI Journals.
  • MDPI.
  • SCIRP. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties.
  • MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. 2020.
  • PMC.
  • PubMed. New insights into chloromethyl-oxirane and chloromethyl-thiirane in liquid and solid phase from low-temperature infrared spectroscopy and ab initio modeling. 2021.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2-(Chloromethyl)-2-(propan-2-yl)oxolane

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of highly reactive intermediates. 2-(Chloromethyl)-2-(propan-2-yl)oxolane (CAS: 1934...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of highly reactive intermediates. 2-(Chloromethyl)-2-(propan-2-yl)oxolane (CAS: 1934396-35-6) [1] is a highly specialized building block that presents a dual-hazard profile: it combines the insidious explosive risks of an ether-based peroxide former with the acute toxicity of an alkylating agent.

This guide provides a self-validating, field-proven operational framework for handling this oxolane derivative, ensuring scientific integrity, personnel safety, and regulatory compliance.

Chemical Hazard Profile & Causality

To safely handle 2-(Chloromethyl)-2-(propan-2-yl)oxolane, one must understand the mechanistic causality behind its hazards:

  • Class B Peroxide Former (The Oxolane Ring): The oxolane (tetrahydrofuran) backbone contains an ether oxygen that stabilizes radical formation at the adjacent alpha-carbon. Upon exposure to atmospheric oxygen, this initiates a radical chain reaction, forming shock- and heat-sensitive hydroperoxides[2][3].

  • Alkylating Agent (The Chloromethyl Group): The -CH₂Cl moiety is highly reactive toward nucleophiles. In biological systems, it acts as an alkylating agent capable of covalently binding to proteins and DNA, making it a severe contact irritant and potential mutagen.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. Because oxolanes rapidly degrade common glove materials, PPE selection must be driven by rigorous permeation data.

Table 1: Quantitative PPE Selection and Material Compatibility
PPE CategoryApproved EquipmentCausality / Scientific Justification
Primary Hand Protection Silver Shield® / 4H® Laminate Gloves Nitrile rubber degrades rapidly upon contact with oxolanes (breakthrough in <4 minutes)[4]. Silver Shield (PE/EVOH/PE) provides >8 hours of breakthrough resistance against THF analogs[5][6].
Secondary Hand Protection Butyl Rubber Gloves (14 mil+) Provides tactile dexterity for short-duration tasks. Breakthrough time for oxolanes is approximately 25 minutes[7][8]. Must be changed immediately if splashed.
Eye & Face Protection Indirect-vented chemical goggles + Face Shield The chloromethyl group causes severe, irreversible ocular alkylation upon contact. A face shield prevents splash injuries during pressurization or distillation.
Body Protection Flame-Retardant (FR) Lab Coat & Chemical Apron Oxolanes are highly flammable[9]. An FR coat prevents ignition, while a polyethylene apron prevents the alkylating agent from penetrating to the skin.
Respiratory Fume Hood (80-100 fpm face velocity) Mandatory for all open-container handling to prevent the inhalation of volatile hydroperoxides and alkylating vapors.

Operational Workflow: Peroxide Management

Because 2-(Chloromethyl)-2-(propan-2-yl)oxolane is a Class B peroxide former, it requires external energy (such as heat during distillation) for spontaneous decomposition[9][10]. The workflow below establishes a self-validating system to prevent explosive concentration.

PeroxideWorkflow Start Initiate Workflow: Open Oxolane Container Visual Visual Inspection: Crystals or Stratification? Start->Visual Test Quantify Peroxides (Test Strips / KI) Visual->Test No DangerVis DO NOT OPEN. Evacuate & Call EHS Visual->DangerVis Yes Decision Peroxide Concentration Test->Decision Safe < 25 ppm Safe for Use Decision->Safe < 25 ppm Warn 25 - 100 ppm Do Not Distill Decision->Warn 25-100 ppm Danger > 100 ppm Extreme Explosion Hazard Decision->Danger > 100 ppm ActionSafe Proceed. Leave >20% Bottoms if Distilling Safe->ActionSafe ActionWarn Chemically Deactivate Prior to Use/Disposal Warn->ActionWarn ActionDanger Isolate Container. Arrange HazMat Disposal Danger->ActionDanger

Figure 1: Decision matrix for peroxide testing and distillation safety in oxolane derivatives.

Experimental Protocols: Safe Distillation and Concentration

When purifying 2-(Chloromethyl)-2-(propan-2-yl)oxolane, the majority of peroxide-related explosions occur during concentration[9]. Follow this rigorously validated protocol:

Step 1: Pre-Distillation Quantification

  • Action: Test the solvent using a quantitative Potassium Iodide (KI) indicator or specialized peroxide test strips.

  • Validation: Only proceed if the concentration is strictly < 25 ppm [9].

Step 2: Inert Gas Purging

  • Action: Flush the distillation apparatus and the receiving flask with high-purity Argon or Nitrogen.

  • Causality: Displacing atmospheric oxygen starves the auto-oxidation pathway, halting the radical chain reaction that generates new hydroperoxides during the heating phase[10].

Step 3: Volume Monitoring (The 20% Rule)

  • Action: Monitor the distillation flask continuously. Terminate the heat source when the residual volume reaches exactly 20% of the starting volume[3][9].

  • Causality: Peroxides have significantly higher boiling points than the parent oxolane. Distilling to dryness concentrates these peroxides in the residue, providing the thermal activation energy required for rapid, explosive auto-decomposition[3].

Step 4: Quenching and Transfer

  • Action: Allow the residual bottoms to cool entirely under an inert gas blanket before chemically deactivating the residue or transferring it to a hazardous waste container.

Logistical Lifecycle & Disposal Plan

Proper lifecycle management prevents the accumulation of shock-sensitive compounds in the laboratory inventory.

  • Intake & Labeling: Upon receipt, immediately label the container with the Date Received, Date Opened, and Testing Expiration Date[2][9].

  • Storage Conditions: Store in a sealed, air-impermeable, light-resistant container within a dedicated flammables cabinet. Do not store in standard refrigerators, as low temperatures can cause peroxides to crystallize and precipitate out of solution, drastically increasing shock sensitivity[3][11].

  • Expiration & Disposal: As a Class B peroxide former, inhibited 2-(Chloromethyl)-2-(propan-2-yl)oxolane must be disposed of as hazardous waste within 12 months of opening , regardless of the volume remaining[10][11]. Uninhibited solutions must be disposed of within 24 hours of use [2].

  • Waste Segregation: Collect waste in high-density polyethylene (HDPE) containers. Never use metal spatulas or metal containers, as trace metals can act as catalysts for peroxide decomposition or react with the chloromethyl group[10].

References

  • University of Texas at Austin. "Peroxide Forming Chemicals". Environmental Health & Safety (EHS). Available at: [Link]

  • Vanderbilt University Medical Center. "Peroxide Forming Chemicals: Management, Retention and Storage". Office of Clinical and Research Safety. Available at:[Link]

  • Texas Christian University. "Peroxide-Forming Chemicals – Safety Guidelines". TCU Risk Management. Available at:[Link]

  • Boston University. "Management and Safety of Peroxide Forming Chemicals". Environmental Health & Safety. Available at:[Link]

  • Guardian Manufacturing. "Butyl Rubber Gloves Test Results". TRI/Environmental, Inc. Available at:[Link]

  • University of Notre Dame. "Glove Compatibility Chart". Risk Management and Safety. Available at:[Link]

Sources

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